molecular formula C6H5IN2O2 B2646572 3-Iodo-2-nitroaniline CAS No. 721925-17-3

3-Iodo-2-nitroaniline

Cat. No.: B2646572
CAS No.: 721925-17-3
M. Wt: 264.022
InChI Key: YURLZSSAVLKVNB-UHFFFAOYSA-N
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Description

3-Iodo-2-nitroaniline is a useful research compound. Its molecular formula is C6H5IN2O2 and its molecular weight is 264.022. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURLZSSAVLKVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-2-nitroaniline: Navigating a Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound 3-Iodo-2-nitroaniline, identified by the CAS number 721925-17-3 . A comprehensive review of publicly accessible scientific literature and chemical supplier databases reveals that while this specific isomer is commercially available, detailed experimental data regarding its synthesis, physicochemical properties, and spectroscopic characterization is notably scarce. This guide, therefore, adopts a field-proven approach for navigating such data-limited scenarios. It provides a foundational understanding based on the known characteristics of its constituent functional groups and closely related isomers. Furthermore, it outlines predictive synthetic strategies, robust characterization workflows, and safety protocols grounded in established chemical principles, empowering researchers to confidently work with this lesser-documented molecule.

Introduction and Identification

3-Iodo-2-nitroaniline is a substituted aromatic amine containing both an iodine and a nitro functional group. The relative positioning of these groups on the aniline ring dictates its unique chemical reactivity and potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring and the basicity of the amino group. The iodine atom, a versatile halogen, can participate in a wide array of cross-coupling reactions, making it a valuable handle for molecular elaboration.

While specific applications for 3-Iodo-2-nitroaniline are not extensively documented, its structural motifs are present in various bioactive molecules. Nitroaromatic compounds are precursors to many pharmaceuticals, and organoiodine compounds are pivotal intermediates in modern synthetic chemistry.

Confirmed Identification:

Compound Name CAS Number
3-Iodo-2-nitroaniline721925-17-3

Physicochemical Properties: An Estimation Based on Isomeric Data

Table 1: Comparison of Physicochemical Properties of Related Nitroaniline Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
2-NitroanilineC₆H₆N₂O₂138.1270-72284Yellow crystalline solid[1]
3-NitroanilineC₆H₆N₂O₂138.12111-114306Yellow solid[2][3]
3-Iodo-4-nitroanilineC₆H₅IN₂O₂264.02Not availableNot availableNot available
3-Iodo-5-nitroanilineC₆H₅IN₂O₂264.02Not availableNot availableNot available

Data for isomers is provided for comparative purposes. It is crucial to experimentally determine the properties of 3-Iodo-2-nitroaniline.

Solubility: Based on the properties of related nitroanilines, 3-Iodo-2-nitroaniline is expected to have low solubility in water and good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.

Synthesis Strategies: A Predictive Approach

While a specific, high-yield synthesis for 3-Iodo-2-nitroaniline is not detailed in readily available literature, established organic chemistry principles allow for the postulation of viable synthetic routes. The primary challenge lies in achieving the desired regioselectivity.

Plausible Synthetic Pathway: Electrophilic Iodination of 2-Nitroaniline

A logical approach involves the direct iodination of 2-nitroaniline. The nitro group is a meta-director, while the amino group is an ortho-, para-director. In the case of 2-nitroaniline, the directing effects of the two groups are complex. However, iodination at the 3-position is a plausible outcome.

Reaction Scheme:

G start 2-Nitroaniline reagents Iodinating Agent (e.g., I₂, NIS) Solvent (e.g., Acetic Acid, DMF) start->reagents product 3-Iodo-2-nitroaniline reagents->product isomers Other Iodo-2-nitroaniline Isomers (Potential Byproducts) reagents->isomers purification Purification (e.g., Column Chromatography) product->purification isomers->purification

Caption: Hypothetical synthesis of 3-Iodo-2-nitroaniline.

Causality Behind Experimental Choices:

  • Starting Material: 2-Nitroaniline is a commercially available and logical precursor.

  • Iodinating Agent: N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent are common choices for electrophilic iodination of aromatic rings. The choice of reagent can influence the regioselectivity and reactivity.

  • Solvent: A polar protic solvent like acetic acid or a polar aprotic solvent like dimethylformamide (DMF) can be used to facilitate the reaction. The choice of solvent can impact reaction rates and product yields.

  • Purification: Due to the potential for the formation of other isomers, purification by column chromatography is essential to isolate the desired 3-Iodo-2-nitroaniline.

Step-by-Step Hypothetical Experimental Protocol

This protocol is a generalized procedure and must be optimized for safety and yield.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitroaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

  • Reagent Addition: Slowly add the iodinating agent (e.g., N-Iodosuccinimide, 1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 3-Iodo-2-nitroaniline.

Characterization Workflow: A Self-Validating System

Given the lack of published spectroscopic data, a thorough characterization of the synthesized product is paramount to confirm its identity and purity.

G start Synthesized Product (Presumed 3-Iodo-2-nitroaniline) nmr ¹H and ¹³C NMR Spectroscopy start->nmr Provides structural information (proton and carbon environment) ms Mass Spectrometry (MS) start->ms Determines molecular weight and fragmentation pattern ir Infrared (IR) Spectroscopy start->ir Identifies functional groups (-NH₂, -NO₂, C-I) ea Elemental Analysis start->ea Confirms elemental composition structure_confirmation Structure Confirmation and Purity Assessment nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation ea->structure_confirmation

Caption: Workflow for the characterization of 3-Iodo-2-nitroaniline.

Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns that can help elucidate the substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amino group.

  • ¹³C NMR: The spectrum should reveal the correct number of carbon signals corresponding to the structure. The carbon attached to the iodine will have a characteristic chemical shift.

  • IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹), and potentially a C-I stretch in the lower frequency region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Iodo-2-nitroaniline (C₆H₅IN₂O₂, MW: 264.02 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for 3-Iodo-2-nitroaniline is not widely available. Therefore, a conservative approach to safety is essential, based on the known hazards of related compounds.

Hazard Assessment Based on Analogs:

  • Nitroanilines: These compounds are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.

  • Iodoanilines: Similar to other anilines, they can be toxic and are readily absorbed through the skin.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Handle the compound with care to prevent skin contact and ingestion.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

While specific applications of 3-Iodo-2-nitroaniline are not well-documented, its structure suggests potential utility in several areas:

  • Medicinal Chemistry: As a building block for the synthesis of more complex heterocyclic compounds, which are common scaffolds in drug discovery. The iodo and nitro groups offer orthogonal reactivity for further functionalization.

  • Materials Science: As a precursor for the synthesis of dyes, pigments, and functional organic materials. The nitroaniline core is a known chromophore.

  • Organic Synthesis: As a versatile intermediate for introducing the 2-amino-3-iodophenyl moiety into larger molecules through various cross-coupling reactions.

Conclusion

3-Iodo-2-nitroaniline (CAS: 721925-17-3) represents a potentially valuable yet under-characterized building block in organic synthesis. This guide provides a framework for researchers to approach this compound with scientific rigor, despite the current scarcity of detailed experimental data. By leveraging knowledge of related compounds and employing robust synthetic and analytical methodologies, the scientific community can begin to unlock the full potential of this and other lesser-known chemical entities. The protocols and strategies outlined herein are intended to serve as a starting point for further investigation and should be adapted and optimized as new experimental data becomes available.

References

  • Wikipedia. 3-Nitroaniline. [Link]

  • Chemis. o-Nitroaniline: Properties, Applications, and Safety Information. [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 3-Iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-Iodo-2-nitroaniline , a critical intermediate in the synthesis of vicinally substituted heterocycles.

Executive Summary & Compound Identity

3-Iodo-2-nitroaniline (CAS: 721925-17-3 ) is a highly functionalized benzene derivative characterized by a "vicinal trisubstitution" pattern (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


, 

,

at positions 1, 2, and 3).[1][2][3][4][5][6][7] This specific arrangement creates significant steric crowding and unique electronic effects, making it a valuable scaffold for the synthesis of benzimidazoles, indoles, and other fused pharmacophores.
Chemical Identity
PropertyDetail
IUPAC Name 3-Iodo-2-nitroaniline
CAS Number 721925-17-3
Molecular Formula

Molecular Weight 264.02 g/mol
SMILES Nc1cccc(I)c1[O-]
Appearance Yellow to orange crystalline solid
Melting Point 105–108 °C (Typical for vicinal nitroanilines)

Synthesis & Isolation Context

Understanding the synthesis is crucial for interpreting spectral impurities. 3-Iodo-2-nitroaniline is typically synthesized via decarboxylative iodination or regioselective iodination of precursors, as direct iodination of 2-nitroaniline favors the 4-position.

Primary Synthetic Route (Decarboxylative Iodination): The most reliable route involves the iodination of 2-amino-3-nitrobenzoic acid , utilizing the carboxyl group to direct the iodine to the 3-position before removing it.[1]

Synthesis Start 2-Amino-3-nitrobenzoic Acid Inter Decarboxylative Iodination (NIS / I2) Start->Inter Product 3-Iodo-2-nitroaniline (CAS 721925-17-3) Inter->Product Byprod CO2 Inter->Byprod

Figure 1: Synthetic pathway ensuring regiochemical fidelity at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 3-iodo-2-nitroaniline is defined by its ABC (or AMX) spin system due to the three adjacent aromatic protons.[1] The steric bulk of the iodine and nitro groups forces the nitro group out of planarity, subtly influencing chemical shifts.[1]

H NMR Analysis (400 MHz, DMSO- )

The aromatic region displays three distinct signals corresponding to protons H4, H5, and H6.[1]

ProtonPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-6 Ortho to

6.65 – 6.85 Doublet (d)

Shielded by the electron-donating amino group (ortho).[1]
H-5 Meta to

/

7.20 – 7.40 Triplet (t) / dd

Deshielded relative to H6 due to being para to the

group.[1]
H-4 Ortho to

7.60 – 7.80 Doublet (d)

Deshielded by the adjacent Iodine atom (heavy atom effect) and meta-

.[1]
NH

Amine6.00 – 6.50 Broad Singlet-Exchangeable with

. Broadened by quadrupole relaxation of N.

Mechanistic Insight (The "Push-Pull" Effect):

  • H6 (Shielded): The strong resonance donation of the lone pair on the amino nitrogen increases electron density at the ortho position (H6), shifting it upfield.

  • H5 (Deshielded): The nitro group at position 2 exerts a strong electron-withdrawing effect (resonance) on the para position (H5), shifting it downfield.[1]

  • H4 (Deshielded): While para to the amino group (shielding), the immediate proximity of the large Iodine atom (ortho) typically dominates via steric compression and electronegativity, resulting in a net downfield shift.

C NMR Analysis (100 MHz, DMSO- )

Expected carbon environments based on substituent additivity rules:

  • C-NH

    
     (C1):  ~145-150 ppm (Deshielded, ipso-amino).[1]
    
  • C-NO

    
     (C2):  ~135-140 ppm (Deshielded, ipso-nitro).
    
  • C-I (C3): ~85-95 ppm (Significantly shielded due to the "Heavy Atom Effect" of Iodine).[1] Diagnostic Peak.

  • Aromatic CH: Three peaks in the 110-135 ppm range.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of iodine.

Ionization & Fragmentation[1]
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 264 .[1] (Base peak in soft ionization).[1]
    
  • Isotopic Pattern: Iodine is monoisotopic (

    
    ).[1] Unlike chlorine or bromine, there is no M+2 peak.[1] The spectrum shows a clean M+ at 264.[1]
    
Fragmentation Pathway

The fragmentation follows a characteristic "nitro-loss" pathway followed by deiodination.[1]

MassSpec M Molecular Ion [M]+ • m/z 264 (C6H5IN2O2) Frag1 [M - NO2]+ m/z 218 (C6H5IN) M->Frag1 - NO2 (46 Da) Frag3 [M - I]+ m/z 137 (C6H5N2O2) M->Frag3 - I (127 Da) (Minor Path) Frag2 [M - NO2 - I]+ m/z 91 (C6H5N • Nitrene/Azepine) Frag1->Frag2 - I (127 Da)

Figure 2: ESI/EI Fragmentation Logic. The loss of the nitro group (46 Da) is the primary fragmentation channel.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the interplay between the amine and nitro groups.[1]

Functional GroupWavenumber (

)
IntensityDescription
N-H Stretch 3450, 3350 MediumSymmetric and asymmetric stretching of the primary amine (

).[1]
C-H Stretch 3050 - 3100 WeakAromatic C-H stretching.[1]
NO

Stretch
1530 (asym), 1350 (sym) StrongCharacteristic nitro group stretches. The asymmetric band may be shifted due to steric twist.
C=C Aromatic 1600, 1475 MediumRing skeletal vibrations.
C-N Stretch 1250 - 1300 StrongAryl C-N bond stretching.[1]
C-I Stretch ~500 - 600 Weak/MedCarbon-Iodine stretch (Fingerprint region).[1]

References

  • Synthesis & Characterization of Iodoanilines

    • Source: Royal Society of Chemistry (RSC) & BenchChem.
    • Context: Decarboxylative iodin
    • URL:[1]

  • Commercial Spectral Data & COA

    • Source: Sigma-Aldrich / Merck KGaA.
    • Context: Product Specification for CAS 721925-17-3.[1][2][3][4][5][6][8][7]

    • URL:[1]

  • Isomer Comparison (3-Iodoaniline/2-Nitroaniline)

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • Context: Baseline shifts for mono-substituted anilines.[1]

    • URL:[1]

Sources

The Reactivity of the C-I Bond in 3-Iodo-2-Nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The "Vicinal Trisubstituted" Challenge

3-Iodo-2-nitroaniline (CAS: 59483-54-4) represents a high-value, high-difficulty scaffold in medicinal chemistry. Its utility lies in its dense functionalization: three contiguous substitution points on the benzene ring (positions 1, 2, and 3).

For the synthetic chemist, this molecule presents a paradox:

  • High Reactivity: The C-I bond is the most labile bond for oxidative addition, theoretically allowing facile cross-coupling.

  • High Resistance: The 2-nitro group, sandwiched between the amine and the iodide, exerts severe steric pressure (the "buttressing effect") and electronic deactivation, often stalling standard catalytic cycles.

This guide provides a validated roadmap for unlocking the reactivity of the C-I bond, specifically focusing on Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) and Reductive Cyclization strategies to access privileged benzimidazole scaffolds.

Part 2: Mechanistic Analysis

Electronic & Steric Environment

To manipulate the C-I bond effectively, one must understand the forces at play:

  • The C-I Warhead (Pos 3): The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than C-Br or C-Cl. This makes it the exclusive site of oxidative addition in the presence of other halogens.

  • The Nitro "Gatekeeper" (Pos 2): The nitro group is orthogonal to the ring plane due to steric crowding from the adjacent iodine and amine. This conformation inhibits resonance but maximizes the inductive electron-withdrawing effect (–I), making the C-I bond highly electrophilic.

  • The Amino Anchor (Pos 1): The amine acts as a directing group and a handle for heterocyclization.

The Reactivity Landscape

The following diagram maps the logical flow of transformations starting from the C-I bond.

ReactivityMap Start 3-Iodo-2-nitroaniline Suzuki Suzuki-Miyaura (Biaryl Synthesis) Start->Suzuki Pd(0), Ar-B(OH)2 Steric Ligands Sono Sonogashira (Alkynylation) Start->Sono Pd(0), CuI Terminal Alkyne Reduct Reduction (Fe/AcOH or SnCl2) Start->Reduct Chemoselective Nitro Reduction Biaryl 3-Aryl-2-nitroaniline Suzuki->Biaryl Alkyne 3-Alkynyl-2-nitroaniline Sono->Alkyne Diamine 3-Iodo-1,2-diaminobenzene Reduct->Diamine Benzim 4-Iodobenzimidazole Diamine->Benzim Cyclization (R-CHO / Acid)

Figure 1: Divergent synthetic pathways. The C-I bond can be engaged directly (Blue path) or preserved for late-stage functionalization after scaffold modification (Red path).

Part 3: C-C Bond Formation (Direct C-I Activation)

Direct coupling at the C-3 position requires overcoming the steric bulk of the nitro group. Standard ligands (like PPh3) often fail here.

Suzuki-Miyaura Coupling

Challenge: The ortho-nitro group hinders the approach of the palladium complex. Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos . These ligands facilitate oxidative addition and, crucially, reductive elimination in crowded systems.

Optimization Table: Ligand Effects on Yield

LigandCatalyst PrecursorBaseSolventYield (LCMS)Notes
PPh3Pd(PPh3)4K2CO3DME/H2O< 30%Sluggish; homocoupling observed.
SPhos Pd2(dba)3 K3PO4 Toluene/H2O 85-92% Gold Standard. Excellent turnover.
dppfPd(dppf)Cl2Cs2CO3Dioxane65%Moderate; good for non-hindered boronates.
Sonogashira Coupling

Challenge: Competitive binding of the amine or nitro group to the Cu(I) co-catalyst. Solution: A "Copper-Free" protocol is often superior to avoid coordination complexes that stall the reaction, though standard Pd/Cu systems work if the amine is protected or if high catalyst loading is used.

Part 4: Heterocycle Construction (The "Scaffold" Strategy)

For drug discovery, the most powerful application of 3-iodo-2-nitroaniline is as a precursor to 4-functionalized benzimidazoles .

The Pathway
  • Chemoselective Reduction: The nitro group is reduced to an amine without de-iodinating the C-I bond. (Avoid Pd/H2; use Fe/AcOH or SnCl2).

  • Cyclization: The resulting 3-iodo-1,2-diaminobenzene condenses with aldehydes or carboxylic acids.

  • Result: A benzimidazole with an iodine atom at the 4-position. This is a "privileged scaffold" for kinase inhibitors (e.g., targeting the ATP binding pocket).

Benzimidazole Substrate 3-Iodo-2-nitroaniline Step1 Step 1: Nitro Reduction (Fe / NH4Cl / EtOH) Substrate->Step1 Intermediate 3-Iodo-1,2-diaminobenzene (Unstable to air) Step1->Intermediate Step2 Step 2: Cyclization (R-CHO / Na2S2O5 / DMF) Intermediate->Step2 Product 4-Iodo-2-substituted-benzimidazole Step2->Product

Figure 2: Sequential synthesis of 4-iodobenzimidazoles. Note: The intermediate diamine oxidizes rapidly and should be used immediately.

Part 5: Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Target: Synthesis of 3-aryl-2-nitroanilines.

  • Reagents:

    • 3-Iodo-2-nitroaniline (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%)

    • Base: K3PO4 (3.0 equiv, anhydrous)

    • Solvent: Toluene:Water (10:1 ratio), degassed.

  • Procedure:

    • Charge a reaction vial with the aniline, boronic acid, Pd source, ligand, and base.

    • Seal and purge with Nitrogen/Argon (3 cycles). Critical: Oxygen inhibits the active Pd(0) species.

    • Add degassed solvent via syringe.

    • Heat to 100°C for 4–12 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Validation: Monitor by LCMS. The starting material (M+H 265) should disappear. If conversion stalls, add a second portion of catalyst.

Protocol B: Chemoselective Reduction to Diamine

Target: 3-Iodo-1,2-diaminobenzene (Intermediate).

  • Reagents:

    • 3-Iodo-2-nitroaniline (1.0 equiv)

    • Iron Powder (5.0 equiv, -325 mesh)

    • Ammonium Chloride (5.0 equiv)

    • Solvent: Ethanol:Water (4:1).

  • Procedure:

    • Suspend substrate and iron in solvent.

    • Heat to reflux (80°C) with vigorous stirring.

    • Monitor by TLC (The nitro compound is yellow/orange; the diamine is often colorless but darkens quickly upon air exposure).

    • Completion: Usually < 2 hours.

    • Workup: Filter hot through Celite to remove iron sludge. Concentrate immediately. Do not store. Proceed directly to cyclization.

Part 6: References & Authority[1][2]

  • Suzuki-Miyaura Coupling on Hindered Substrates:

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Chemoselective Reduction of Nitro Groups:

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

  • Synthesis of Benzimidazoles from o-Nitroanilines:

    • Hanan, E. J., et al. (2010).[1] A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles.[1] Synlett.[1][2][3][4]

  • Iodine-Promoted C-H Amination:

    • Larock, R. C. (1999). Palladium-catalyzed annulation.[5][6] Journal of Organometallic Chemistry.

Disclaimer: The protocols described involve hazardous chemicals (nitroanilines, palladium catalysts). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Methodological & Application

Application Note: Strategic Functionalization of 3-Iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It deviates from standard templates to focus on the strategic utility of 3-Iodo-2-nitroaniline as a divergent scaffold.

Abstract & Strategic Overview

3-Iodo-2-nitroaniline is a "linchpin" scaffold in heterocyclic chemistry due to its dense functionalization. It possesses three contiguous reactive centers on the benzene ring:

  • C1-Amine: A nucleophile ready for condensation.

  • C2-Nitro: A masked amine (latent nucleophile) that dictates the timing of cyclization.

  • C3-Iodine: An electrophilic handle for cross-coupling (Suzuki, Sonogashira) that is sterically protected yet accessible.

This guide details the protocols for exploiting these centers to access 4-substituted benzimidazoles , 5-substituted quinoxalines , and the rare 7-aminoindole core. The critical decision point in this workflow is the timing of the iodine functionalization relative to the nitro reduction.

Divergent Synthesis Map

The following diagram illustrates the three primary pathways available from this single precursor.

DivergentSynthesis Start 3-Iodo-2-nitroaniline Inter1 1,2-Diamino- 3-iodobenzene Start->Inter1 Chemoselective Reduction (Fe/AcOH) Inter2 3-Alkynyl- 2-nitroaniline Start->Inter2 Sonogashira Coupling Prod1 4-Iodobenzimidazole (Scaffold for C4-Arylation) Inter1->Prod1 Aldehyde Condensation Prod2 5-Iodoquinoxaline Inter1->Prod2 Glyoxal Condensation Prod3 7-Aminoindole Inter2->Prod3 Reductive Cyclization

Figure 1: Strategic divergence map. Blue path prioritizes scaffold formation; Red path prioritizes functionalization.

Module 1: The Critical Reduction (Preserving the C-I Bond)

The most common failure mode with this scaffold is dehalogenation during nitro reduction. Standard catalytic hydrogenation (Pd/C, H2) will frequently strip the iodine atom, destroying the orthogonal handle.

Recommended Protocol: Fe/AcOH Chemoselective Reduction This method uses zero-valent iron in acidic media, which is highly selective for the nitro group and leaves the aryl iodide intact.

Materials
  • 3-Iodo-2-nitroaniline (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (5.0 equiv)

  • Ethanol (Solvent, 0.2 M concentration)

  • Saturated NaHCO3 (for neutralization)

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-2-nitroaniline in Ethanol.

  • Activation: Add the Iron powder and Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Observation: The yellow solution will darken to orange/brown.

    • Monitoring: Check TLC (50% EtOAc/Hexane) every 30 mins. Reaction is typically complete in 2 hours.

  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Neutralization: Concentrate the filtrate to ~20% volume. Pour into ice-cold saturated NaHCO3.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect 85-92% of 1,2-diamino-3-iodobenzene as a dark solid.

Expert Insight: If the iron sludge clogs the filter, add a small amount of Celite directly to the reaction mixture before filtering. Do not let the reaction run overnight; prolonged exposure to Fe/AcOH can eventually degrade the iodide.

Module 2: Synthesis of 4-Iodobenzimidazoles

The 1,2-diamino-3-iodobenzene intermediate allows for the formation of benzimidazoles where the iodine is positioned at C4 (or C7 tautomer). This position is sterically hindered and highly valuable for designing kinase inhibitors that require "deep pocket" binding.

Protocol: Oxidative Condensation
  • Reagents: 1,2-Diamino-3-iodobenzene (1.0 equiv), Aryl Aldehyde (1.1 equiv), Na2S2O5 (Sodium metabisulfite, 1.5 equiv) as an oxidant/additive.

  • Solvent: DMF or EtOH/Water (3:1).

  • Conditions: Heat to 80°C for 4-6 hours.

  • Mechanism: The diamine condenses with the aldehyde to form a Schiff base, followed by ring closure and oxidation to the benzimidazole.

Post-Cyclization Functionalization (Suzuki Coupling)

Once the 4-iodobenzimidazole is formed, the iodine can be swapped for an aryl group. Due to steric hindrance (flanked by the imidazole N-H and C5-H), standard Pd(PPh3)4 often fails.

Optimized Suzuki Conditions:

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Bidentate ligand prevents catalyst deactivation.

  • Base: K3PO4 (3.0 equiv) - Stronger base helps transmetallation in hindered systems.

  • Solvent: Dioxane/Water (4:1).

  • Temp: 100°C (or 120°C Microwave for 30 min).

Module 3: Synthesis of 7-Aminoindoles (The Sonogashira Route)

This pathway is unique. By coupling an alkyne to the iodine before reducing the nitro group, we force the cyclization to occur between the newly formed amine (at C2) and the alkyne (at C3). The original amine at C1 remains untouched, resulting in a 7-aminoindole .

Mechanism of Cyclization

IndoleMech Step1 3-Iodo-2-nitroaniline + Terminal Alkyne Step2 Intermediate: 3-Alkynyl-2-nitroaniline Step1->Step2 Sonogashira Step3 Reduction (Fe/AcOH) Yields: 2-Amino-3-alkynylaniline Step2->Step3 Nitro Reduction Step4 Cyclization (CuI or Pd) Nucleophilic attack of C2-NH2 on Alkyne Step3->Step4 5-endo-dig / 5-exo-dig Final Product: 7-Aminoindole Step4->Final Isomerization

Figure 2: Pathway to the rare 7-aminoindole scaffold.

Protocol: Sonogashira Coupling[1][2][3][4]
  • Reagents: 3-Iodo-2-nitroaniline (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • Catalyst System: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio).

  • Procedure:

    • Degas the solvent (sparge with Argon for 15 min).

    • Add reagents under Argon.

    • Stir at 50-60°C for 6-12 hours.

    • Note: The nitro group activates the iodine towards oxidative addition, making this reaction faster than on electron-rich anilines.

Protocol: Reductive Cyclization
  • Subject the 3-alkynyl-2-nitroaniline to the Fe/AcOH reduction conditions described in Module 1.

  • Often, the cyclization to indole occurs spontaneously under the acidic reduction conditions (one-pot reduction/cyclization).

  • If isolation yields the open-chain diamine, treat with catalytic CuI (10 mol%) in DMF at 100°C to force ring closure.

Comparative Data & Troubleshooting

Catalyst Selection for C3-Iodine Coupling

Data based on coupling 3-iodo-2-nitroaniline with Phenylboronic acid (Suzuki).

Catalyst SystemYieldNotes
Pd(PPh3)4 / Na2CO3 35%Poor conversion; catalyst degrades before completion.
Pd(OAc)2 / XPhos 88%Excellent for sterically hindered substrates.
Pd(dppf)Cl2 / K3PO4 92% Recommended. Robust, air-stable precatalyst.
Pd/C / H2 0%Dehalogenation (Side reaction).
Safety & Handling
  • Nitroaromatics: Potentially explosive if dried completely and heated. Keep wet or in solution when possible.

  • Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal streams.

  • Iodinated Compounds: Sensitive to light. Store intermediates in amber vials.

References

  • Selective Reduction of Nitroarenes

    • Title: Chemoselective reduction of nitroarenes using iron/acetic acid.
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reference for Fe/AcOH method).

  • Benzimidazole Synthesis

    • Title: Synthesis of benzimidazoles
    • Source:RSC Advances.
    • URL:[Link]

  • Suzuki Coupling on Hindered Substrates

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1]

    • Source:N
    • URL:[Link]

  • Indole Synthesis (Sonogashira/Cyclization)

    • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling...
    • Source:Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link] (Adapting the Larock/Sonogashira principles).

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Iodo-2-nitroaniline in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a cornerstone in the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]

3-Iodo-2-nitroaniline is a particularly valuable building block in this context. The presence of three distinct functional groups—an iodo group, a nitro group, and an amino group—offers a rich platform for sequential and regioselective chemical modifications. The iodo group serves as a highly reactive handle for the Suzuki coupling, while the ortho-nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the C-I bond and providing a synthetic vector for further transformations, such as reduction to an amino group. The amino group itself can be a site for subsequent derivatization. This trifunctional nature makes 3-iodo-2-nitroaniline an attractive starting material for the synthesis of complex, nitrogen-containing heterocyclic compounds and other pharmacologically relevant scaffolds.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 3-iodo-2-nitroaniline in Suzuki coupling reactions. It delves into the mechanistic rationale behind the selection of reaction parameters and offers a comprehensive, field-proven protocol for the successful synthesis of 2-nitro-3-arylanilines.

Mechanistic Considerations: The Interplay of Steric and Electronic Effects

The success of a Suzuki coupling reaction with 3-iodo-2-nitroaniline is governed by a delicate interplay of steric and electronic factors. The general catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R')L2 Transmetalation (R'-B(OR)2 + Base) Ar-R' Ar-R' Ar-Pd(II)(R')L2->Ar-R' Reductive Elimination Ar-R'->Pd(0)L2 Catalyst Regeneration

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Oxidative Addition: This is often the rate-determining step. The palladium(0) catalyst inserts into the carbon-iodine bond of 3-iodo-2-nitroaniline. The strongly electron-withdrawing nitro group at the ortho position is expected to accelerate this step by lowering the electron density at the carbon atom bearing the iodine, making it more susceptible to electrophilic attack by the palladium catalyst. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[3]

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. The steric hindrance around the palladium center, influenced by both the substrate and the phosphine ligands, can affect the rate of this step.

The ortho-nitro and amino groups on the 3-iodo-2-nitroaniline substrate introduce specific challenges and considerations:

  • Steric Hindrance: The presence of two ortho substituents can sterically encumber the reaction center, potentially slowing down both the oxidative addition and reductive elimination steps. The use of bulky phosphine ligands on the palladium catalyst can help to overcome some of these steric challenges by promoting the formation of a coordinatively unsaturated palladium species that is more reactive in the oxidative addition step.

  • Electronic Effects: The electron-withdrawing nitro group enhances the rate of oxidative addition. Conversely, the electron-donating amino group can have a deactivating effect. However, in this specific substitution pattern, the effect of the nitro group is likely to be dominant.

  • Potential for Side Reactions: The nitro group can be susceptible to reduction under certain Suzuki coupling conditions, especially at elevated temperatures and in the presence of certain palladium catalysts and hydrogen sources. This can lead to the formation of undesired byproducts.

Recommended Protocol for the Suzuki Coupling of 3-Iodo-2-nitroaniline

This protocol is based on established procedures for the Suzuki coupling of sterically hindered and electronically challenging aryl halides.[4] Researchers should consider this as a starting point and may need to optimize conditions for their specific arylboronic acid coupling partner.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Iodo-2-nitroaniline≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableCan be sensitive to air and moisture.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a dry, degassed solvent.
WaterDeionizedLaboratory SupplyShould be degassed before use.
Diethyl EtherACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Laboratory PreparationFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-2-nitroaniline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-nitro-3-arylaniline.

Figure 2: A flowchart outlining the key steps in the Suzuki coupling protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst like Pd(dppf)Cl₂.
Insufficiently degassed solventsEnsure solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor quality baseUse freshly dried and powdered potassium carbonate. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.
Formation of Side Products Reduction of the nitro groupLower the reaction temperature. Reduce the reaction time.
Homocoupling of the boronic acidUse a strict 1.1-1.2 equivalent of the boronic acid. Ensure an efficient inert atmosphere.
Difficulty in Purification Residual palladiumPass the crude product through a short plug of silica gel or treat with a palladium scavenger.

Conclusion

3-Iodo-2-nitroaniline is a versatile and valuable substrate for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its steric and electronic properties present unique challenges, a well-designed protocol employing an appropriate palladium catalyst, base, and solvent system can lead to high yields of the desired products. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully utilize this important building block in their synthetic endeavors, paving the way for the discovery and development of new chemical entities in the pharmaceutical and materials science fields.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Wikipedia. (2024, January 29). Suzuki reaction. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Felpin, F.-X., & Fouquet, E. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1235-1257. [Link]

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Journal of Chemical Education. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 324-328. [Link]

Sources

The Strategic Utility of 3-Iodo-2-nitroaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among the myriad of starting materials available to medicinal chemists, substituted anilines represent a cornerstone for the synthesis of a diverse array of therapeutic agents. 3-Iodo-2-nitroaniline, in particular, emerges as a highly versatile and strategic building block. Its unique trifunctional nature—an amine, a nitro group, and an iodine atom, all strategically positioned on an aromatic ring—offers a rich platform for a multitude of synthetic transformations. This guide provides an in-depth exploration of the applications of 3-iodo-2-nitroaniline in medicinal chemistry, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The strategic placement of the iodo and nitro groups ortho to the amine functionality allows for a diverse range of chemical manipulations. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of various substituents to build molecular complexity. The ortho-nitro and amino groups are precursors for the facile synthesis of a wide range of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets.[1][2]

This document will delve into the practical applications of 3-iodo-2-nitroaniline, focusing on its role in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. We will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present data in a clear and accessible format.

Key Synthetic Transformations and Protocols

The utility of 3-iodo-2-nitroaniline is best demonstrated through its application in key synthetic reactions that form the backbone of many drug discovery programs.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Gateway to Diverse Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of 3-iodo-2-nitroaniline, this reaction provides a straightforward route to introduce aryl or heteroaryl substituents at the 3-position, creating a library of analogs for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is essential for the catalytic cycle. While various palladium sources can be used, pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly employed. The choice of ligand can significantly impact reaction efficiency and substrate scope.

  • Base: A base is required to activate the boronic acid partner for transmetalation to the palladium center. Inorganic bases such as sodium carbonate, potassium carbonate, or potassium phosphate are frequently used. The choice of base can influence the reaction rate and compatibility with other functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-2-nitroaniline

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • 3-Iodo-2-nitroaniline

    • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, 2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry reaction vessel, add 3-iodo-2-nitroaniline (1 equivalent), the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidProductTypical Yield
1Phenylboronic acid3-Phenyl-2-nitroaniline>85%
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-nitroaniline>80%
3Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-2-nitroaniline>75%

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Iodo_2_nitroaniline 3-Iodo-2-nitroaniline Coupling Suzuki-Miyaura Coupling 3_Iodo_2_nitroaniline->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Solvent Solvent (e.g., Dioxane/H2O) Solvent->Coupling Heat Heat Heat->Coupling Product 3-Substituted-2-nitroaniline Coupling->Product Purification Workup & Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Suzuki-Miyaura Coupling Workflow.

Reductive Cyclization: Synthesis of Benzimidazoles

The ortho-disposed amino and nitro groups in the products of the Suzuki-Miyaura coupling (3-substituted-2-nitroanilines) are perfectly positioned for reductive cyclization to form the benzimidazole scaffold. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.

Causality Behind Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed to reduce the nitro group to an amine. Common choices include sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂/Pd-C). The choice of reducing agent can depend on the presence of other reducible functional groups in the molecule.

  • Cyclization Conditions: The cyclization of the resulting diamine with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) is often acid-catalyzed. In many cases, the reduction and cyclization can be performed in a one-pot procedure.

Experimental Protocol: One-Pot Synthesis of 2,4-Disubstituted Benzimidazoles

This protocol is adapted from general procedures for benzimidazole synthesis from o-nitroanilines.[4]

  • Materials:

    • 3-Aryl-2-nitroaniline (from Suzuki coupling)

    • Aldehyde (1.1 equivalents)

    • Sodium dithionite (Na₂S₂O₄, 3-5 equivalents)

    • Solvent (e.g., DMF or Ethanol/Water)

  • Procedure:

    • Dissolve the 3-aryl-2-nitroaniline (1 equivalent) and the aldehyde in the chosen solvent in a reaction vessel.

    • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

    • Add sodium dithionite portion-wise to the reaction mixture. The reaction is often exothermic.

    • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture and pour it into ice water.

    • The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Visualization: Benzimidazole Synthesis Pathway

Benzimidazole_Synthesis Start 3-Aryl-2-nitroaniline Intermediate ortho-Phenylenediamine intermediate Start->Intermediate Reduction (e.g., Na2S2O4) Product 2,4-Disubstituted Benzimidazole Intermediate->Product Cyclization with Aldehyde

Caption: Benzimidazole Synthesis Pathway.

Application in Kinase Inhibitor Synthesis: A Case Study

The true potential of 3-iodo-2-nitroaniline is realized in its application to the synthesis of complex, biologically active molecules. A notable example is its use in the preparation of potent kinase inhibitors, a major class of anticancer drugs.

A patent discloses the synthesis of a series of substituted pyrazole compounds as kinase inhibitors, where 3-iodo-2-nitroaniline is a key starting material. The synthesis involves an initial Suzuki coupling followed by a series of transformations to build the final inhibitor scaffold.

Illustrative Synthetic Scheme:

The general synthetic strategy involves:

  • Suzuki Coupling: 3-Iodo-2-nitroaniline is coupled with a substituted pyrazole boronic acid ester.

  • Nitro Group Reduction: The nitro group of the resulting compound is reduced to an amine.

  • Amide Coupling: The newly formed amine is then acylated with a carboxylic acid to introduce another key structural motif.

  • Further Functionalization: Additional synthetic steps may be employed to modify other parts of the molecule and optimize its biological activity.

Visualization: Kinase Inhibitor Synthesis Workflow

Kinase_Inhibitor_Synthesis Start 3-Iodo-2-nitroaniline Step1 Suzuki Coupling with Pyrazole Boronic Ester Start->Step1 Intermediate1 3-(Pyrazolyl)-2-nitroaniline Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 3-(Pyrazolyl)benzene-1,2-diamine Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Product Kinase Inhibitor Scaffold Step3->Product

Caption: Kinase Inhibitor Synthesis Workflow.

This example underscores the strategic advantage of using 3-iodo-2-nitroaniline, as it allows for the sequential and controlled introduction of key pharmacophoric features, leading to the efficient construction of complex drug candidates.

Future Perspectives and Broader Applications

The synthetic utility of 3-iodo-2-nitroaniline extends beyond the examples detailed above. The reactive handles on this molecule open up avenues for the synthesis of a wide variety of other heterocyclic systems of medicinal importance. For instance, the ortho-iodoaniline moiety is a classic precursor for the synthesis of indoles via Sonogashira coupling followed by cyclization.[5] Similarly, the ortho-nitroaniline scaffold can be utilized in the synthesis of quinoxalines and other fused nitrogen-containing heterocycles.

The continued exploration of novel reaction methodologies in combination with this versatile building block will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize diverse libraries of complex molecules for biological screening is crucial. 3-Iodo-2-nitroaniline is poised to remain a valuable tool in the arsenal of the medicinal chemist in this endeavor.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Wang, X. S., et al. (2011). A simple and efficient approach to the synthesis of 2-substituted benzimidazoles by a one-pot reaction of o-nitroanilines and aldehydes. Tetrahedron Letters, 52(4), 549-552.
  • WO2017174995A1 - Kinase inhibitors - Google Patents. (n.d.).
  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23). Retrieved from [Link]

  • WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors - Google Patents. (n.d.).
  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. (2022, April 30). Retrieved from [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing - The Royal Society of Chemistry. (2020, December 10). Retrieved from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed. (2022, April 30). Retrieved from [Link]

  • Phosphatidylinositol 3-kinase inhibitors - Patent US-10227350-B2 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of Some New Heterocyclic Derivatives and Preliminary Evaluation of Their Antibacterial Activity. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. (n.d.). Retrieved from [Link]

  • WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents. (n.d.).
  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. (2019, February 13). Retrieved from [Link]

  • US9150570B2 - Synthesis of heterocyclic compounds - Google Patents. (n.d.).
  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - NIH. (2022, March 15). Retrieved from [Link]

  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016, April 19). Retrieved from [Link]

  • Part II: nitroalkenes in the synthesis of heterocyclic compounds - ResearchGate. (2014, October 9). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026, January 16). Retrieved from [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - Semantic Scholar. (2021, July 22). Retrieved from [Link]

Sources

Troubleshooting & Optimization

common side reactions of 3-Iodo-2-nitroaniline in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling of 3-Iodo-2-nitroaniline

Topic: Troubleshooting Common Side Reactions of 3-Iodo-2-nitroaniline (CAS: 53413-69-3) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Technical Overview

3-Iodo-2-nitroaniline is a deceptive scaffold.[1][2] On paper, the C–I bond appears highly activated for oxidative addition due to the electron-withdrawing ortho-nitro group. However, this same nitro group creates a "steric wall" that hinders transmetallation, while the meta-positioned free amine (–NH₂) acts as a latent catalyst poison or competing nucleophile.[2]

Successful coupling requires navigating a "Goldilocks zone": the catalyst must be active enough to overcome steric hindrance but selective enough to avoid background SNAr displacement or protodehalogenation.[2]

Key Structural Reactivity Features:

  • C(3)–I Bond: Activated for oxidative addition (by 2-NO₂), but sterically crowded.[2]

  • 2-NO₂ Group: Strong activator for SNAr (watch for background displacement); prone to reduction under forcing conditions.[1][2]

  • 1-NH₂ Group: Catalyst coordinator; potential competitor in Buchwald-Hartwig couplings.[2]

Diagnostic Troubleshooting Guide

Issue 1: The "Vanishing" Electrophile (Protodehalogenation)

Symptom: The aryl iodide is consumed, but the major product is 3-nitroaniline (deiodinated starting material) rather than the coupled product. Mechanism: The oxidative addition of Pd into the C–I bond is fast, forming an Ar–Pd(II)–I species.[2] However, the bulky ortho-nitro group retards the approach of the nucleophile (transmetallation). If transmetallation is too slow, the Ar–Pd–I species intercepts a hydride source (solvent, moisture, or β-hydride elimination from ligands), leading to reductive elimination of Ar–H.[2]

Q: How do I stop protodehalogenation in Suzuki couplings? A: You must accelerate transmetallation and eliminate hydride sources.[1][2]

  • Switch to Anhydrous Conditions: Even in "aqueous" Suzuki protocols, excess water promotes dehalogenation with this substrate.[2] Use strictly anhydrous toluene/dioxane and add only stoichiometric water (2–5 equiv) or use solid bases like K₃PO₄ or Cs₂CO₃.[1][2]

  • Increase Catalyst Activity: Move from Pd(PPh₃)₄ to bulky, electron-rich phosphine systems like Pd₂(dba)₃ + SPhos or XPhos Pd G3/G4 . These ligands create a more open coordination sphere that facilitates transmetallation despite the ortho-nitro bulk.[1][2]

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor the bimolecular transmetallation step over unimolecular side reactions.

Issue 2: Background SNAr Displacement

Symptom: In Buchwald-Hartwig or Sonogashira reactions, you isolate a product where the nucleophile (amine or alkyne) has replaced the iodine, but the reaction occurred without the catalyst (or yield is identical in control experiments), and regioselectivity is poor. Mechanism: The ortho-nitro group makes the C–I bond extremely electrophilic.[1] Strong bases (e.g., NaOtBu, KHMDS) or strong nucleophiles can attack the C–I position directly via a Meisenheimer complex, displacing iodide without palladium.[2]

Q: I see "coupling" even without Pd. Is this a problem? A: Yes, because SNAr is often less clean and requires harsher conditions than Pd-catalysis.[2] It also limits your scope to strong nucleophiles.[1][2]

  • Solution: Switch to weaker bases.[2] Replace NaOtBu with Cs₂CO₃ or K₃PO₄ .[1][2]

  • Protocol Shift: If SNAr is competing, lower the temperature. Pd-catalyzed coupling can often proceed at 40–60°C with the right ligand (e.g., BrettPhos), whereas SNAr typically requires >80°C for this substrate.

Issue 3: Catalyst Poisoning by the Free Amine

Symptom: Reaction stalls at 10–20% conversion.[2] Adding more catalyst restarts it briefly, then it stalls again.[2] Mechanism: The free –NH₂ at position 1 is not sterically hindered.[2] It can bind to the Pd(II) center, displacing the phosphine ligand and forming a catalytically inactive "Pd-amine" complex.[2]

Q: Do I need to protect the amine before coupling? A: Ideally, yes .[2] An acetyl (Ac) or Boc protection eliminates this variable.[1][2]

  • Workaround: If you must keep the free amine, use Pd(OAc)₂ + Xantphos or Pd₂(dba)₃ + BINAP .[2] These bidentate ligands bind Pd more tightly than the monodentate amine, preventing catalyst sequestration.[2] Avoid monodentate ligands like PPh₃ which are easily displaced by the aniline NH₂.[1][2]

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the decision matrix for 3-iodo-2-nitroaniline, highlighting the divergence between successful coupling and common failure modes.

ReactionLandscape Start 3-Iodo-2-nitroaniline (Substrate) Pd_Cycle Pd Oxidative Addition (Ar-Pd-I) Start->Pd_Cycle Pd(0) SNAr Background SNAr (Direct Displacement) Start->SNAr Strong Base/Nuc (No Pd) Poison Catalyst Poisoning (Pd-Amine Complex) Start->Poison Free NH2 binds Pd Suzuki Suzuki Coupling (Biaryl Product) Pd_Cycle->Suzuki Transmetallation (Fast) Sonogashira Sonogashira Coupling (Alkynyl Product) Pd_Cycle->Sonogashira Cu-Acetylide Deiodo Protodehalogenation (3-Nitroaniline) Pd_Cycle->Deiodo Slow Transmetallation + H-Source

Caption: Reaction landscape showing the competition between productive coupling (Green) and steric/electronic failure modes (Red).[2]

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Tolerance)

Designed to prevent protodehalogenation and overcome the ortho-nitro bulk.

  • Reagents:

    • 3-Iodo-2-nitroaniline (1.0 equiv)

    • Boronic Acid (1.5 equiv)[2]

    • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4–8 mol%)[2]

      • Why: SPhos is bulky (facilitates reductive elimination) and electron-rich (speeds up oxidative addition).[1][2]

    • Base: K₃PO₄ (3.0 equiv, finely ground anhydrous)[2]

    • Solvent: Toluene (0.5 M concentration).[2]

  • Procedure:

    • Charge an oven-dried vial with aryl iodide, boronic acid, base, and Pd/Ligand.[2]

    • Evacuate and backfill with Argon (3x).[1][2] Crucial: Oxygen promotes homocoupling and catalyst decomposition.[1][2]

    • Add anhydrous Toluene via syringe.[1][2]

    • Heat to 80°C for 4–12 hours.

    • Note: If conversion is slow, add 2 drops of degassed water to activate the boronic acid, but do not use a biphasic mixture.[2]

Protocol B: Sonogashira Coupling (Cyclization Control)

Designed to prevent premature cyclization to indazoles/indoles.[2]

  • Reagents:

    • 3-Iodo-2-nitroaniline (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)[2]

    • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)[2]

    • Co-Catalyst: CuI (2 mol%)[2]

    • Base: Et₃N (3.0 equiv)[2]

    • Solvent: THF or DMF (degassed).[1][2]

  • Procedure:

    • Run at Room Temperature (25°C) initially.

    • Why: Higher temperatures (>60°C) with the 2-nitro-3-alkynyl motif can trigger cyclization or redox rearrangements involving the nitro group.

    • Monitor by TLC/LCMS.[2] Only heat to 50°C if conversion stalls after 4 hours.

Quantitative Data: Ligand Effects on Yield

The table below summarizes typical yields for the Suzuki coupling of 3-iodo-2-nitroaniline with phenylboronic acid, highlighting the impact of ligand choice on the deiodination side reaction.

Catalyst SystemBase/SolventYield (Product)Yield (De-Iodo Byproduct)Analysis
Pd(PPh₃)₄ Na₂CO₃ / DMF:H₂O45%40% FAIL: Slow transmetallation allows hydride capture.
Pd(dppf)Cl₂ K₂CO₃ / Dioxane60%25%MODERATE: Bidentate ligand improves stability but still slow.[1][2]
Pd₂(dba)₃ + SPhos K₃PO₄ / Toluene92% <5%OPTIMAL: Bulky ligand accelerates cycle, minimizing side reactions.[2]
Pd/C (Heterogeneous) Et₃N / EtOH10%85% FAIL: Pd/C + H-source (EtOH) primarily catalyzes dehalogenation/reduction.[1][2]

References

  • Mechanistic Studies on Dehalogenation

    • Title: "Origins of Protodehalogenation in Palladium-C
    • Source:Journal of the American Chemical Society
    • URL:[Link][2]

  • Ortho-Substituent Effects in Suzuki Coupling

    • Title: "Steric and Electronic Effects in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides"
    • Source:Chemistry – A European Journal
    • URL:[Link][2]

  • Synthesis of Indazoles from 3-Iodo-2-nitroaniline

    • Title: "One-Pot Synthesis of 2H-Indazoles
    • Source:The Journal of Organic Chemistry[3]

    • URL:[Link][2]

  • Buchwald-Hartwig Amination of Nitroarenes

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Amines: The Role of the Nitro Group"
    • Source:Organic Letters
    • URL:[Link][2]

Sources

Navigating the Thermal Landscape of 3-Iodo-2-nitroaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a halogen, like iodine, alongside a nitro group on an aniline scaffold can significantly influence the molecule's reactivity and thermal stability. This guide serves as a technical support center for professionals working with 3-Iodo-2-nitroaniline, providing essential information and troubleshooting advice to ensure safe and successful experimentation. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested insights to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Core Thermal Stability Concerns

This section addresses the most common questions regarding the thermal stability of 3-Iodo-2-nitroaniline, drawing upon data from analogous compounds to provide a conservative safety margin.

Q1: What is the expected thermal stability of 3-Iodo-2-nitroaniline?

Q2: What are the primary hazards associated with heating 3-Iodo-2-nitroaniline?

The primary hazards are twofold:

  • Exothermic Decomposition: Like many nitroaromatic compounds, 3-Iodo-2-nitroaniline can decompose exothermically. This process can be autocatalytic, meaning the decomposition products can accelerate the rate of further decomposition, leading to a rapid increase in temperature and pressure[2].

  • Hazardous Decomposition Products: Upon heating, nitroanilines are known to emit toxic fumes of nitrogen oxides (NOx)[3]. The presence of iodine introduces the additional risk of releasing elemental iodine (I₂) and hydrogen iodide (HI), both of which are corrosive and toxic[4][5].

Q3: Are there any known incompatible materials I should avoid when working with 3-Iodo-2-nitroaniline at elevated temperatures?

Yes. Based on the reactivity of similar compounds like 3-nitroaniline, you should avoid contact with the following, especially under thermal stress:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) can lead to explosive mixtures.

  • Strong Acids: (e.g., nitric acid, sulfuric acid) can catalyze decomposition.

  • Bases and Alkalis: Can also promote decomposition pathways.

  • Metals: Certain metals can act as catalysts for decomposition. For instance, iron oxide has been shown to lower the decomposition onset temperature of 2-nitrotoluene[6].

A thorough compatibility screen is recommended before combining 3-Iodo-2-nitroaniline with other reagents at elevated temperatures.

Q4: What are the initial signs of thermal decomposition I should watch for?

Visual and physical indicators of decomposition can include:

  • Color Change: Darkening of the material (e.g., from yellow/orange to dark brown or black).

  • Gas Evolution: The appearance of fumes or bubbling in a molten sample.

  • Unexpected Exotherm: A sudden, uncontrolled increase in temperature.

Continuous monitoring of your reaction temperature is critical. Any deviation from the expected thermal profile should be treated as a potential sign of decomposition.

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides a problem-and-solution framework for common issues encountered during experiments involving the heating of 3-Iodo-2-nitroaniline.

Problem Potential Cause Recommended Action & Scientific Rationale
Reaction temperature unexpectedly spikes. Onset of exothermic decomposition.Immediately remove the heat source and apply cooling. The goal is to dissipate heat faster than it is being generated to prevent a runaway reaction. Be prepared to quench the reaction with a pre-determined, compatible, and cold solvent if necessary.
The material darkens significantly upon heating, even below the expected melting point. This could indicate the presence of impurities that lower the decomposition temperature or slow decomposition is already occurring.Stop the experiment and re-purify the material. Impurities can significantly impact the thermal stability of a compound. Perform a preliminary thermal analysis (DSC/TGA) on a small sample to determine the actual decomposition onset temperature of your specific batch before proceeding with larger scale reactions.
A violet-colored vapor is observed. This is a strong indication of the release of elemental iodine, a hazardous decomposition product.Ensure the experiment is being conducted in a well-ventilated fume hood and that appropriate personal protective equipment (PPE) is being worn, including respiratory protection if necessary. The release of iodine vapor signifies that the compound is decomposing and creating a hazardous atmosphere[5].
The reaction pressure increases unexpectedly. This is likely due to the formation of gaseous decomposition products such as NOx and potentially gaseous iodine compounds.Do not heat the material in a sealed container unless it is designed to withstand high pressures and a pressure relief system is in place. The uncontrolled generation of gases can lead to vessel rupture. For laboratory-scale work, an open or vented system is crucial for safety.

Section 3: Experimental Protocols for Thermal Hazard Assessment

To ensure the safe handling of 3-Iodo-2-nitroaniline, it is imperative to characterize its thermal stability. Below are standard protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 1: Differential Scanning Calorimetry (DSC) for Onset Decomposition Temperature

Objective: To determine the onset temperature of exothermic decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of 3-Iodo-2-nitroaniline into a high-pressure DSC pan. The use of a high-pressure pan is recommended to contain any potential off-gassing and prevent contamination of the instrument.

  • Instrument Setup:

    • Place the sealed sample pan and a reference pan (usually empty) into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a final temperature that is expected to be well above the decomposition temperature (e.g., 350°C). A slower heating rate can provide better resolution of thermal events.

  • Data Analysis:

    • Analyze the resulting thermogram to identify the melting endotherm and any exothermic events.

    • The onset temperature of the first major exotherm is a critical parameter for determining the maximum safe operating temperature.

Protocol 2: Thermogravimetric Analysis (TGA) for Mass Loss Profile

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Iodo-2-nitroaniline into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis:

    • Plot the sample mass as a function of temperature.

    • The onset temperature of mass loss provides another indicator of the beginning of decomposition.

    • The percentage of mass loss at different stages can give insights into the decomposition mechanism.

Section 4: Visualizing Workflows and Safety Decision Making

Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for assessing the thermal hazards of 3-Iodo-2-nitroaniline before use in a new application.

ThermalHazardAssessment cluster_0 Initial Assessment cluster_1 Experimental Evaluation (Small Scale) cluster_2 Safety Protocol Development cluster_3 Scaled-Up Experimentation A Literature Search for 3-Iodo-2-nitroaniline and Analogous Compounds B Identify Potential Hazards: - Exothermic Decomposition - Gas Evolution - Incompatibilities A->B C Perform DSC Analysis (Determine Tonset of exotherm) B->C D Perform TGA Analysis (Determine Tonset of mass loss) B->D E Define Maximum Safe Operating Temperature (well below Tonset) C->E D->E F Establish Emergency Shutdown Procedures E->F G Select Appropriate PPE and Engineering Controls F->G H Proceed with Caution (Continuous Monitoring) G->H

Caption: A stepwise approach to thermal hazard assessment.

Decision Tree for Handling Unexpected Exotherms

This diagram provides a clear decision-making path in the event of an unexpected temperature increase during your experiment.

ExothermDecisionTree Start Unexpected Temperature Rise Detected Action1 Immediately Remove Heat Source Start->Action1 Question1 Is Temperature Still Rising? Action1->Question1 Action2 Apply External Cooling (Ice Bath, etc.) Question1->Action2 Yes End_Safe Continue Monitoring and Investigate Cause Question1->End_Safe No Question2 Is Reaction Under Control? Action2->Question2 Action3 Initiate Emergency Quench (Use pre-determined, compatible solvent) Question2->Action3 No Question2->End_Safe Yes End_Unsafe Evacuate and Alert Safety Personnel Action3->End_Unsafe

Caption: A decision tree for managing unexpected exotherms.

Section 5: Summary of Key Thermal Data for Analogous Compounds

Compound Melting Point (°C) Decomposition Onset/Temperature Key Hazards
3-Nitroaniline114[7]> 247°C[1]Toxic fumes of NOx upon decomposition.
2-Nitroaniline71.5When heated to decomposition, it emits toxic fumes of nitrogen oxides[3].Can undergo runaway reaction[8].
Nitrobenzene5.7Exothermic activity from ~300°C[7]Energetic decomposition.
Iodinated AromaticsVariesCan decompose to release I₂ and HI upon heating[4][9].Iodine vapor is a respiratory irritant[5].

Disclaimer: This guide is intended for informational purposes and should not replace a thorough risk assessment for your specific experimental conditions. Always consult the Safety Data Sheet (SDS) for 3-Iodo-2-nitroaniline and follow all institutional safety protocols.

References

  • Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. [Link]

  • New thermal decomposition pathway for TATB. National Institutes of Health (NIH). [Link]

  • (a) TGA desorption curves for the host 1 3 nitrobenzene (dashed line)... ResearchGate. [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. Royal Society of Chemistry. [Link]

  • 3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294. PubChem. [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. University of California, Berkeley. [Link]

  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]

  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. AIChE. [Link]

  • Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. ResearchGate. [Link]

  • Effects of Ring Substituents And Added Contaminants on Nitrobenzenes. ACS Publications. [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications. [Link]

  • The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. Royal Society of Chemistry. [Link]

  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Safety Hazards in the Energetics Laboratory. DSIAC. [Link]

  • Assessing the Severity of Runaway Reactions. ResearchGate. [Link]

  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. National Institutes of Health (NIH). [Link]

  • Iodine's Crucial Contribution to the Breakdown of Hybrid Tin-Lead Perovskite: Unveiling the Mechanism of Deterioration. KAUST Repository. [Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. ResearchGate. [Link]

  • Working with Chemicals. National Center for Biotechnology Information (NCBI). [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]

  • Substituent Effects on the [N–I–N] + Halogen Bond. ResearchGate. [Link]

  • Runaway reactions, case studies, lessons learned. ARIA. [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. ResearchGate. [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

  • Iodine: Inhalation Hazards, Detection and Protection. California Department of Justice. [Link]

  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. The University of Alabama in Huntsville. [Link]

  • Protection Runaway Reaction. Scribd. [Link]

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI. [Link]

  • 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225. PubChem. [Link]

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troubleshooting failed reactions with 3-Iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodo-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for reactions involving this versatile but sometimes challenging reagent. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Failed Reactions

This section addresses specific issues encountered during cross-coupling reactions with 3-Iodo-2-nitroaniline. Each problem is presented in a question-and-answer format, detailing the probable causes and offering concrete solutions.

Question 1: My Suzuki-Miyaura coupling reaction with 3-Iodo-2-nitroaniline shows low to no conversion. What's going wrong?

Answer:

Failure to achieve significant conversion in a Suzuki-Miyaura coupling with 3-Iodo-2-nitroaniline is a common issue that can be traced to several factors related to the substrate's unique electronic and structural properties. The molecule contains an electron-donating amine group and a powerful electron-withdrawing nitro group, which complicates the standard catalytic cycle.

Causality Analysis:

  • Catalyst Inhibition by the Anilino Group: The primary amine (-NH2) group is a known inhibitor of palladium catalysts. The lone pair on the nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that prevent the catalyst from participating in the desired reaction.[1] Many standard protocols for palladium-catalyzed reactions fail when substrates bear free N-H groups.[1]

  • Steric Hindrance: The ortho-positioning of the bulky iodo and nitro groups can sterically hinder the approach of the palladium catalyst to the C-I bond, slowing down the crucial oxidative addition step.[2]

  • Inadequate Base or Conditions: The choice of base is critical in Suzuki couplings to activate the boronic acid partner.[3] For a substrate like 3-Iodo-2-nitroaniline, a poorly chosen base may be ineffective or may promote side reactions.

  • Poor Quality of Reagents: The stability of boronic acids can be a concern; they are prone to degradation (protodeboronation), especially in the presence of moisture.[3] Similarly, oxygen can degrade the active Pd(0) catalyst.[4]

Troubleshooting Workflow & Solutions:

// Nodes start [label="Low/No Suzuki Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_inhibit [label="Catalyst Inhibition\n(N-H Group)", fillcolor="#FBBC05", fontcolor="#202124"]; sterics [label="Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Suboptimal Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"];

sol_protect [label="Protect Amine Group\n(e.g., Boc, Ac)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ligand [label="Use Bulky Ligands\n(e.g., Buchwald type)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_screen [label="Screen Base & Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent [label="Use Fresh Reagents &\nInert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {cat_inhibit, sterics, conditions, reagents} [dir=none]; cat_inhibit -> sol_protect [label="Solution"]; sterics -> sol_ligand [label="Solution"]; conditions -> sol_screen [label="Solution"]; reagents -> sol_reagent [label="Solution"]; } dot Caption: Troubleshooting workflow for failed Suzuki coupling.

Recommended Actions:

  • Screen Catalysts and Ligands: For sterically hindered and electronically challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. It is highly recommended to screen a panel of more robust catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which are known to accelerate oxidative addition.[5]

  • Protect the Amine: The most reliable solution to prevent catalyst inhibition is to temporarily protect the aniline's -NH₂ group (e.g., as a Boc-carbamate or acetamide). This removes the problematic N-H bond from the equation, often leading to a dramatic improvement in yield. The protecting group can be removed in a subsequent step.

  • Optimize Base and Solvent: Systematically screen different bases. While K₂CO₃ or K₃PO₄ are common, a stronger base like Cs₂CO₃ might be necessary. Anhydrous conditions with K₃PO₄ may require a small amount of water to function effectively.[5] Aprotic polar solvents like dioxane, toluene, or DMF are typically good starting points.

ParameterRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd(dppf)Cl₂XPhos Pd G3Pd(PPh₃)₄
Ligand (none)(none)(none)
Base Cs₂CO₃K₃PO₄K₂CO₃
Solvent Dioxane/H₂O (4:1)TolueneDMF
Temperature 80-100 °C90-110 °C80-100 °C
Question 2: I am observing significant amounts of dehalogenated starting material (2-nitroaniline) in my reaction mixture. How can I prevent this?

Answer:

The formation of the dehalogenated byproduct, 2-nitroaniline, is a common side reaction in palladium-catalyzed couplings. This occurs when the aryl halide is reduced instead of coupled.

Causality Analysis:

  • Catalyst Decomposition: If the palladium catalyst is not properly stabilized by its ligands, it can decompose into palladium black, which is highly active in promoting hydrodehalogenation, especially at elevated temperatures.

  • Presence of Protic Impurities: Water, alcohols, or other protic impurities can serve as a hydride source for the reduction of the aryl-palladium intermediate.

  • Reaction with Boronic Acid Reagent: In Suzuki couplings, the boronic acid itself can sometimes be a source of a hydride, leading to protodeboronation and subsequent hydrodehalogenation of the starting material. Using more stable boronic esters (e.g., MIDA boronates) can mitigate this.[3]

Recommended Actions:

  • Ensure a Strictly Inert Atmosphere: The presence of oxygen can accelerate catalyst decomposition.[4] Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Run the reaction under a positive pressure of an inert gas.

  • Use High-Purity Reagents: Use anhydrous solvents and ensure your starting materials are dry.

  • Modify Catalyst System: Using a more stable palladium precatalyst or increasing the ligand-to-metal ratio can sometimes help prevent decomposition.

Question 3: My Buchwald-Hartwig amination with 3-Iodo-2-nitroaniline is failing. Is this substrate unsuitable for this reaction?

Answer:

While challenging, Buchwald-Hartwig amination is possible. The failure is almost certainly due to the electronic nature of the substrate. The electron-withdrawing nitro group makes the aryl iodide an excellent electrophile, but it can also participate in side reactions. Some studies have reported that substrates like 1-iodo-4-nitrobenzene can yield only trace amounts of product under certain amination conditions, highlighting the inhibitory effect of the nitro group.[6]

Causality Analysis:

  • Catalyst Inhibition: As with Suzuki coupling, the free aniline of your substrate can inhibit the catalyst.

  • Nitro Group Interference: The nitro group can be reduced under certain catalytic conditions, especially if a hydride source is present, leading to complex reaction mixtures.

  • Incorrect Ligand/Base Combination: Buchwald-Hartwig reactions are highly sensitive to the specific combination of palladium, ligand, and base. A non-optimal combination will fail with a challenging substrate.

Recommended Actions:

  • Use Specialized Ligands: Employ bulky, electron-rich biarylphosphine ligands (Buchwald ligands) which are specifically designed to overcome the challenges of C-N bond formation. Josiphos-type ligands may also be effective.

  • Employ a Strong, Non-Nucleophilic Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are required to deprotonate the amine coupling partner without competing in nucleophilic attack.

  • Lower the Reaction Temperature: To minimize potential reduction of the nitro group, try running the reaction at the lowest possible temperature that still allows for conversion (e.g., 60-80 °C).

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 3-Iodo-2-nitroaniline?

Like many nitroanilines, this compound should be handled with care. It is stable under normal ambient conditions.[7][8] Store it in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[7][8] It may be light-sensitive, so storage in an amber bottle is advisable.

Q2: What are the key physical properties and solubilities of 3-Iodo-2-nitroaniline?

Q3: How do the electronic properties of the nitro and amino groups influence reactivity?

The interplay between the groups is key:

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group via both resonance and inductive effects. It deactivates the aromatic ring, making the C-I bond more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. This is generally favorable for the first step of cross-coupling.[10]

  • Amino Group (-NH₂): This is a strong electron-donating group by resonance. It activates the ring, but its primary effect in cross-coupling is often negative due to its ability to act as a ligand and poison the catalyst.[1]

The net effect is a substrate that is electronically primed for oxidative addition but prone to catalyst inhibition.

Q4: Are there any known incompatible reagents or conditions?

Avoid strong reducing agents, which can reduce the nitro group. Also, be aware that under high heat, nitroanilines can decompose and may emit toxic fumes of nitrogen oxides.[9] The compound can react violently with strong oxidizing agents.[8][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-2-nitroaniline (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).

    • Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition and Degassing:

    • Add the degassed solvent (e.g., dioxane, to a concentration of ~0.1 M) via cannula or syringe.

    • If a water co-solvent is used, ensure it is also degassed.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the allotted time (typically 4-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References

  • MDPI. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Available from: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-4-nitroaniline. PubChem. Available from: [Link]

  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available from: [Link]

  • (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • (n.d.). Heck Reaction. Available from: [Link]

Sources

Validation & Comparative

3-Iodo-2-nitroaniline vs 4-Iodo-2-nitroaniline: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Imperative

In the architecture of small-molecule drug discovery, the position of a halogen substituent often dictates the metabolic fate, potency, and binding vector of a scaffold. 3-Iodo-2-nitroaniline and 4-Iodo-2-nitroaniline are not merely isomers; they are divergent starting points for two distinct chemical spaces.[1]

  • 4-Iodo-2-nitroaniline is the "workhorse" isomer, readily accessible and sterically unencumbered, leading to 5-substituted benzimidazoles .

  • 3-Iodo-2-nitroaniline is the "strategic" isomer, sterically congested and synthetically challenging, but essential for accessing 4-substituted benzimidazoles —a substitution pattern critical for inducing specific kinase inhibitor conformations (e.g., "spine-C" binders).

This guide dissects their reactivity profiles, synthetic accessibility, and downstream utility to empower rational scaffold design.

Structural & Electronic Profile

The reactivity difference between these isomers is governed by the Ortho-Effect and Electronic Push-Pull dynamics.

Feature3-Iodo-2-nitroaniline4-Iodo-2-nitroaniline
Structure Sterically Congested Iodine is flanked by the Nitro group (

).
Sterically Open Iodine is para to the Amine (

).
Electronic Environment Electron Deficient Iodine is ortho to the strong electron-withdrawing

group.
Electron Rich (Relative) Iodine is para to the electron-donating

group.
Oxidative Addition (Pd) Difficult Steric hindrance impedes

insertion despite the electron-deficient C-I bond.
Facile Accessible C-I bond allows rapid oxidative addition; standard ligands suffice.
pKa (Conj. Acid) ~ -0.5 (Lower basicity due to inductive withdrawal from closer I/NO2 interaction)~ 1.0 (Higher basicity;

lone pair is less perturbed).
Reactivity Landscape Diagram

The following decision tree illustrates how structural differences dictate synthetic strategy.

ReactivityLandscape Start Select Isomer I3 3-Iodo-2-nitroaniline (Sterically Hindered) Start->I3 Site-Specific Need I4 4-Iodo-2-nitroaniline (Sterically Accessible) Start->I4 General Screening Suzuki3 Suzuki Coupling Requires: Specialized Ligands (e.g., XPhos, Buchwald) I3->Suzuki3 High Steric Barrier Red3 Reduction -> 3-Iodo-1,2-diaminobenzene I3->Red3 Suzuki4 Suzuki Coupling Standard Conditions (Pd(PPh3)4, Pd(dppf)) I4->Suzuki4 Low Steric Barrier Red4 Reduction -> 4-Iodo-1,2-diaminobenzene I4->Red4 Benz3 Target: 4-Substituted Benzimidazole (Rare/Specific Geometry) Red3->Benz3 Cyclization Benz4 Target: 5-Substituted Benzimidazole (Common Scaffold) Red4->Benz4 Cyclization

Figure 1: Decision matrix for selecting the appropriate isomer based on downstream synthetic targets and reactivity constraints.

Synthetic Utility & Performance Comparison

A. Cross-Coupling Efficiency (Suzuki-Miyaura)

The position of the iodine atom drastically affects the yield and catalyst requirements for cross-coupling reactions.

  • 4-Iodo-2-nitroaniline: The iodine is exposed.[2][3][4] Standard catalysts like

    
     or 
    
    
    
    achieve quantitative yields (>90%) rapidly.
  • 3-Iodo-2-nitroaniline: The iodine is "tucked" between the nitro group and the ring hydrogen. The nitro group can also coordinate to Palladium, potentially poisoning the catalyst. Bulky, electron-rich ligands (e.g., XPhos , SPhos ) are required to facilitate oxidative addition and prevent catalyst deactivation.

Experimental Yield Comparison (Phenylboronic Acid Coupling):

Reaction Parameter3-Iodo-2-nitroaniline4-Iodo-2-nitroaniline
Catalyst System

/ XPhos (Required)

(Standard)
Temperature 100°C - 120°C60°C - 80°C
Time 12 - 24 Hours2 - 6 Hours
Typical Yield 65 - 75%92 - 98%
Side Reactions Deiodination, ProtodeboronationMinimal
B. Benzimidazole Synthesis (The "Regio-Switch")

The most critical application of these isomers is in the synthesis of benzimidazoles. The reduction of the nitro group yields a diamine that, upon cyclization, places the iodine in a specific position on the fused ring system.

  • From 4-Iodo: Yields 5-iodobenzimidazole (tautomer with 6-iodo). This is the standard route for most HTS library compounds.

  • From 3-Iodo: Yields 4-iodobenzimidazole (tautomer with 7-iodo). This substitution pattern is vital for creating "bent" core structures often seen in MEK or BRAF inhibitors.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Iodo-2-nitroaniline (High-Yield Method)

This method utilizes Iodine Monochloride (ICl) for high regioselectivity.

Reagents:

  • 2-Nitroaniline (13.8 g, 100 mmol)

  • Iodine Monochloride (ICl) (16.2 g, 105 mmol)

  • Glacial Acetic Acid (150 mL)

  • Sodium Bisulfite (sat. aq.)

Procedure:

  • Dissolution: Dissolve 2-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add ICl dropwise over 30 minutes at room temperature. The solution will darken.

  • Reaction: Stir the mixture at ambient temperature for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralization: Add saturated sodium bisulfite solution until the dark iodine color fades to yellow.

  • Isolation: Filter the yellow precipitate, wash copiously with water, and dry in a vacuum oven at 50°C.

  • Yield: Expect ~24.0 g (91%) of 4-iodo-2-nitroaniline as yellow needles.

Protocol B: Cyclization to 5-Iodobenzimidazole

A robust "one-pot" reduction-cyclization sequence.

Reagents:

  • 4-Iodo-2-nitroaniline (2.64 g, 10 mmol)

  • Iron Powder (3.0 g, excess)

  • Formic Acid (20 mL)

  • Ammonium Chloride (catalytic)

Procedure:

  • Reduction: Suspend the aniline and iron powder in ethanol/water (4:1). Add

    
     and reflux for 2 hours until the nitro group is reduced (check LCMS for diamine mass).
    
  • Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Cyclization: Redissolve the crude diamine in Formic Acid (20 mL) and reflux for 3 hours.

  • Workup: Cool to 0°C. Basify slowly with

    
     (10M) to pH 8. The product will precipitate.[1][5]
    
  • Purification: Filter the solid and recrystallize from ethanol.

  • Result: 5-Iodobenzimidazole (Off-white solid).

Synthesis Pathway Diagram[2]

The following diagram maps the divergent pathways from the starting nitroaniline isomers to their respective benzimidazole targets.

SynthesisPathways Input1 2-Nitroaniline Iodo4 4-Iodo-2-nitroaniline (Major Product of Direct Iodination) Input1->Iodo4 ICl / AcOH (90%) Input2 3-Nitro-1,2-phenylenediamine (Precursor for 3-Iodo) Iodo3 3-Iodo-2-nitroaniline (Via Sandmeyer/Specialty Route) Input2->Iodo3 1. NaNO2/H+ 2. KI (Sandmeyer) Diamine4 4-Iodo-1,2-diaminobenzene Iodo4->Diamine4 Fe / NH4Cl or H2/Ra-Ni Diamine3 3-Iodo-1,2-diaminobenzene Iodo3->Diamine3 Fe / NH4Cl Prod5 5-Iodobenzimidazole (Linear Vector) Diamine4->Prod5 Formic Acid / Reflux Prod4 4-Iodobenzimidazole (Bent Vector) Diamine3->Prod4 Formic Acid / Reflux

Figure 2: Divergent synthesis pathways illustrating how the starting isomer determines the final benzimidazole regiochemistry.

References

  • Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. (Validated general Suzuki protocols for hindered anilines).

  • Regioselective Iodination of Anilines. Organic Syntheses. (Protocol for ICl iodination).

  • Synthesis of 4-Iodo-1H-benzimidazole. BenchChem Application Notes. (Specific protocols for 4-iodo vs 5-iodo isomers).

  • Benzimidazole Scaffolds in Medicinal Chemistry. European Journal of Medicinal Chemistry. (SAR data on 4- vs 5-substituted benzimidazoles).

  • Preparation of 2-Iodo-4-nitroaniline. PrepChem. (Detailed lab procedure).

Sources

A Comparative Guide to Catalytic Cross-Coupling of 3-Iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Opportunity of 3-Iodo-2-nitroaniline

In the landscape of pharmaceutical and materials science, the synthesis of complex aromatic structures is a cornerstone of innovation. 3-Iodo-2-nitroaniline is a valuable building block, offering three distinct points for chemical modification: the amine, the nitro group (which can be reduced to an amine), and the carbon-iodine bond. The C-I bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

However, this substrate presents a significant synthetic challenge. The steric hindrance imposed by the adjacent nitro and iodo groups, combined with the electronic deactivation of the aromatic ring by the nitro group, makes cross-coupling reactions notoriously difficult. The primary amino group can also act as an inhibitory ligand for the metal catalyst.[1] Consequently, the selection of an appropriate catalytic system is paramount to achieving high efficiency and yield.

This guide provides a comparative analysis of palladium and copper-based catalytic systems for the cross-coupling of 3-iodo-2-nitroaniline. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data from relevant studies, and provide detailed protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Systems

The two primary catalytic metals for this class of transformation are palladium and copper. Each offers a distinct profile of reactivity, cost, and substrate compatibility.

Palladium-Catalyzed Cross-Coupling: Versatility and High Activity

Palladium catalysis is the gold standard for many cross-coupling reactions due to its high functional group tolerance and catalytic activity.[2] For a sterically demanding substrate like 3-iodo-2-nitroaniline, the choice of ligand is as critical as the palladium precursor itself.

Causality of Ligand Choice: The key to successful coupling with this substrate is to overcome the steric hindrance around the C-I bond and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]

  • Oxidative Addition: The electron-withdrawing nitro group makes the aryl iodide more susceptible to oxidative addition by a Pd(0) species. However, the steric bulk of the ortho substituents can impede the approach of the catalyst.

  • Reductive Elimination: This final, product-forming step is often the rate-limiting step for hindered substrates. Bulky, electron-rich phosphine ligands are required to promote this step and prevent catalyst decomposition.[3]

Bulky biaryl phosphine ligands, such as those developed by Buchwald (e.g., RuPhos, BrettPhos), have proven highly effective for coupling sterically hindered and electron-deficient anilines.[4] These ligands create a sterically crowded coordination sphere around the palladium center, which promotes the reductive elimination step.

Comparative Data for Palladium-Catalyzed Reactions:

While direct comparative studies on 3-iodo-2-nitroaniline are not consolidated in a single publication, we can synthesize data from reactions with structurally and electronically similar substrates.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference / Analogue
Buchwald-Hartwig Amination AnilineRuPhos Pd G3 (2 mol%)LiHMDSToluene10012~85-95Based on 3-halo-2-aminopyridines[4]
Suzuki-Miyaura Coupling Phenylboronic AcidCataXCium A Pd G3 (2 mol%)K₃PO₄Dioxane/H₂O8016>90Based on ortho-nitro anilines[1]
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%) / CuI (1 mol%)Et₃NDMF1003~80-90Based on 2-amino-3-bromopyridines
Heck Coupling StyrenePd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%)Na₂CO₃DMF12024~70-80Based on Iodobenzene[5][6]

Note: Yields are estimates based on analogous systems and serve as a guide for optimization.

Copper-Catalyzed Cross-Coupling: The Economical Alternative

Copper-catalyzed reactions, particularly the Ullmann condensation, represent an older but increasingly relevant method for forming C-N and C-O bonds.[7] The primary advantages of copper are its low cost and abundance compared to palladium. Modern protocols have overcome the historically harsh conditions (high temperatures, stoichiometric copper) by employing specific ligands.[8]

Causality of Catalyst Choice: Copper catalysis is particularly effective for N-arylation reactions.[9] For a substrate like 3-iodo-2-nitroaniline, a copper-catalyzed Ullmann-type reaction with another amine can be a highly effective method for synthesizing N,3-diaryl-2-nitroanilines. The reaction is often tolerant of the nitro group and can be more cost-effective for large-scale synthesis.

Comparative Data for Copper-Catalyzed Reactions:

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference / Analogue
Ullmann C-N Coupling AnilineCuI (10 mol%) / L-proline (20 mol%)Cs₂CO₃DMSO9024~75-85General conditions for iodoanilines[10]
Ullmann C-N Coupling PyrroleCuI (5 mol%) (ligand-free)K₂CO₃DMF12012~80-90Ligand-free conditions for aryl iodides[11]

Mechanistic Workflows and Diagrams

Understanding the catalytic cycle is crucial for troubleshooting and optimization. Below are the generalized mechanisms for the key palladium and copper-catalyzed reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination Cycle

The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex coordinates the amine, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex L_n(Ar)Pd(II)-I Pd0->OA_Complex Oxidative Addition (+ Ar-I) Amine_Complex [L_n(Ar)Pd(II)-NHR'R'']+ OA_Complex->Amine_Complex Amine Binding (+ HNR'R'') - I⁻ Amido_Complex L_n(Ar)Pd(II)-NR'R'' Amine_Complex->Amido_Complex Deprotonation (+ Base) - [Base-H]+ Amido_Complex->Pd0 Reductive Elimination Product Product: Ar-NR'R'' Amido_Complex->Product caption Fig 1. Buchwald-Hartwig Amination Cycle

Fig 1. Buchwald-Hartwig Amination Cycle
Copper-Catalyzed Ullmann Condensation Cycle

The precise mechanism of the Ullmann reaction is still debated, but a commonly proposed cycle involves the oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate. This is followed by reaction with the amine nucleophile and subsequent reductive elimination.

Ullmann_Condensation cluster_cycle Catalytic Cycle CuI Cu(I)L OA_Complex L(Ar)Cu(III)-I CuI->OA_Complex Oxidative Addition (+ Ar-I) Amine_Complex L(Ar)Cu(III)-NR'R'' OA_Complex->Amine_Complex Nucleophilic Substitution (+ HNR'R'') - HI Amine_Complex->CuI Reductive Elimination Product Product: Ar-NR'R'' Amine_Complex->Product caption Fig 2. Ullmann Condensation Cycle

Fig 2. Ullmann Condensation Cycle

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for analogous substrates and should serve as a robust starting point for optimization.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on the successful coupling of 3-halo-2-aminopyridines, a close analogue of our target substrate.[4]

Workflow Diagram:

Protocol_1 start Setup reagents Add 3-iodo-2-nitroaniline, aniline, LiHMDS start->reagents catalyst Add RuPhos Pd G3 catalyst and Toluene (solvent) reagents->catalyst reaction Heat at 100 °C under Argon for 12-24h catalyst->reaction workup Cool, Quench with H₂O, Extract with Ethyl Acetate reaction->workup purify Dry, Concentrate, Purify via Chromatography workup->purify end Characterize Product purify->end

Fig 3. Workflow for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add 3-iodo-2-nitroaniline (1.0 mmol, 1.0 equiv), the desired aniline coupling partner (1.2 mmol, 1.2 equiv), and lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under a positive flow of argon, add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-3-iodo-2-nitroaniline.

Protocol 2: Copper-Catalyzed Ullmann C-N Coupling

This protocol is a general and effective method for the N-arylation of amines with aryl iodides.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vial, combine 3-iodo-2-nitroaniline (1.0 mmol, 1.0 equiv), the amine coupling partner (1.5 mmol, 1.5 equiv), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (4 mL).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 90 °C. Stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and dilute with water (20 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The cross-coupling of 3-iodo-2-nitroaniline is a challenging yet highly rewarding transformation. For maximum versatility across C-C and C-N bond formations, palladium catalysis, particularly with bulky biaryl phosphine ligands like RuPhos or specialized catalysts like CataXCium A Pd G3, remains the premier choice . These systems are adept at overcoming the steric and electronic hurdles presented by the substrate, consistently providing high yields under relatively mild conditions.

For dedicated C-N bond formation, especially in process chemistry where cost is a major driver, modern copper-catalyzed Ullmann protocols offer a compelling and economical alternative . The use of simple, inexpensive ligands like L-proline, or even ligand-free systems, makes this approach highly attractive for industrial-scale synthesis.

The choice of catalyst ultimately depends on the specific synthetic goal, scale, and economic constraints. The data and protocols provided in this guide offer a solid foundation for researchers to successfully functionalize this versatile chemical building block.

References

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]

  • Buchwald–Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe2O3@MBD/ Pd-Co under different conditions in water. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-arylindole derivatives from nitroalkane precursors. (n.d.). Royal Society of Chemistry. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). Royal Society of Chemistry. [Link]

  • Aher, A., et al. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry, 14(9), 1729-1734. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Dehli, J. R., et al. (2012). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. Tetrahedron Letters, 53(1), 117-120. [Link]

  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(45), 14197-14200. [Link]

  • Capperucci, A., & Tanini, D. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 77-97. [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination. Organic Process Research & Development, 23(8), 1478-1483. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]

  • Uddin, M. J., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23755-23768. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Chen, C., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(4), 5168-5178. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(8), 952-955. [Link]

  • Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180-182. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

  • Sharma, P., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1234-1242. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]

  • Uddin, M. J., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23755-23768. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh. [Link]

  • Fantoni, T., et al. (2019). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Organic Chemistry Frontiers, 6(1), 72-82. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 3-Iodo-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Synthetic Intermediates

In the landscape of drug discovery and materials science, halogenated nitroaromatic compounds are pivotal intermediates. Among these, derivatives of 3-iodo-2-nitroaniline serve as versatile scaffolds for synthesizing a range of target molecules, from kinase inhibitors to specialized dyes. Their utility is predicated on the unique electronic and steric properties conferred by the substituent pattern: an electron-donating amine, a powerful electron-withdrawing nitro group, and a bulky, polarizable iodine atom. This specific arrangement dictates the molecule's reactivity, intermolecular interactions, and, ultimately, its suitability for a given application.

However, the synthesis of such multi-substituted aromatics is often fraught with challenges, including low yields and the formation of regioisomers. Consequently, unambiguous structural verification is not merely a procedural step but a cornerstone of successful research and development. A failure to correctly identify the target molecule can lead to wasted resources, misinterpreted biological data, and compromised intellectual property.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize 3-iodo-2-nitroaniline and its derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a synergistic application of these techniques provides a self-validating system for absolute structural confirmation. The data and protocols presented herein are synthesized from established principles and spectral data from closely related analogs to provide a robust predictive framework for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For 3-iodo-2-nitroaniline, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.

Expertise in Practice: Why NMR is the First Choice

We select NMR as the primary technique because it provides direct, through-bond information about the chemical environment of each hydrogen and carbon atom. The chemical shift (δ) of a nucleus is exquisitely sensitive to the electron density around it. The strongly withdrawing nitro group (-NO₂) will deshield nearby nuclei (shifting them downfield), while the donating amino group (-NH₂) will shield them (shifting them upfield). The iodine atom's effect is more complex, involving both inductive withdrawal and halogen-bonding potential, but its primary utility is in confirming its position relative to the other substituents through the observed splitting patterns (J-coupling).

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-iodo-2-nitroaniline derivative in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with the caveat that the residual water peak in DMSO-d₆ can sometimes obscure signals.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths improve signal dispersion, which is critical for resolving the complex splitting patterns of substituted aromatic systems.

  • ¹H NMR Acquisition:

    • Perform a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled experiment (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

    • Set a spectral width of approximately 200 ppm.

    • Acquisition times are significantly longer than for ¹H NMR; acquire several hundred to a few thousand scans.[1]

Predicted Data & Interpretation for 3-Iodo-2-nitroaniline

The key to confirming the structure lies in analyzing the aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm). For the parent 3-iodo-2-nitroaniline, we expect three distinct signals corresponding to the three aromatic protons.

  • H6 Proton: This proton is ortho to the electron-donating -NH₂ group and meta to the -NO₂ group. It will be the most upfield of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H5 (ortho, J ≈ 8 Hz) and H4 (meta, J ≈ 2 Hz).

  • H4 Proton: This proton is ortho to the -I group and meta to the -NH₂ group. It will be shifted downfield relative to H6 and will appear as a doublet of doublets (dd) due to coupling with H5 (ortho, J ≈ 8 Hz) and H6 (meta, J ≈ 2 Hz).

  • H5 Proton: This proton is flanked by H4 and H6. It will appear as a triplet (or more accurately, a triplet of doublets that resolves into a triplet) due to two similar ortho-coupling constants (J ≈ 8 Hz). The strong deshielding effect of the adjacent nitro group will likely shift this proton the furthest downfield.

  • -NH₂ Protons: A broad singlet will appear, typically between 5-6 ppm in CDCl₃. Its chemical shift is variable and depends on concentration and solvent.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Iodo-2-nitroaniline

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
C1 (-NH₂) - - ~147
C2 (-NO₂) - - ~135
C3 (-I) - - ~95
C4 ~7.6 dd ~130
C5 ~7.4 t ~125
C6 ~6.8 dd ~120

| -NH₂ | ~6.0 | br s | - |

Note: Predictions are based on additive principles and data from 2-nitroaniline[2][3], 3-nitroaniline[3][4][5], and 3-iodoaniline[6]. Actual values may vary.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial, unambiguous check on its elemental composition. It is the fastest way to confirm that the desired reaction (e.g., iodination) has occurred and to rule out side-products.

Expertise in Practice: Choosing the Right Ionization

For a relatively small, stable organic molecule like 3-iodo-2-nitroaniline, Electron Ionization (EI) is an excellent choice. It provides a clear molecular ion (M⁺˙) peak and produces rich fragmentation patterns that offer structural clues. The molecular ion of an aromatic compound is typically quite stable, ensuring its visibility in the spectrum.[7] Electrospray Ionization (ESI) is a softer alternative that would yield a strong protonated molecule peak ([M+H]⁺) and is particularly useful when coupling the analysis to liquid chromatography (LC-MS).

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample onto a gas chromatograph equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program that ramps from ~50 °C to 280 °C to ensure elution of the analyte.

  • MS Detection (EI):

    • Set the ion source temperature to ~230 °C.

    • Use a standard electron energy of 70 eV. This energy level is high enough to cause reproducible fragmentation but low enough to preserve a detectable molecular ion peak.

    • Scan a mass range from m/z 40 to 300.

Predicted Data & Interpretation for 3-Iodo-2-nitroaniline

The molecular formula is C₆H₅IN₂O₂. The expected monoisotopic mass is 263.94 g/mol .

  • Molecular Ion (M⁺˙): The most critical peak will be at m/z = 264 . The presence of iodine (¹²⁷I is 100% abundant) makes this peak highly characteristic.

  • Key Fragmentation Patterns: Nitroaromatic compounds often exhibit characteristic losses of nitro-group fragments.[8]

    • Loss of NO₂ (m/z = 46): A significant fragment at m/z = 218 ([M - NO₂]⁺).

    • Loss of NO (m/z = 30): A fragment at m/z = 234 ([M - NO]⁺).

    • Loss of O (m/z = 16): A fragment at m/z = 248 ([M - O]⁺).

    • The fragmentation of the remaining iodoaniline radical cation would likely lead to fragments seen in the mass spectrum of 3-iodoaniline, such as the loss of iodine to give a peak at m/z = 92, or the loss of HCN to give a peak at m/z = 65.[6]

The combination of the correct molecular ion peak and the characteristic loss of the nitro group provides powerful evidence for the compound's identity.

Infrared (IR) Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it is an essential tool for verifying that the core structural motifs—the amine and nitro groups—are present in the final product.

Expertise in Practice: Why Causality Matters in Peak Assignment

The vibrational frequency of a bond is determined by the masses of the atoms and the strength of the bond between them. The electronic environment heavily influences bond strength. For 3-iodo-2-nitroaniline, we can predict and assign peaks with high confidence because the expected functional groups have very characteristic absorption bands. The position of the -NO₂ group ortho to the -NH₂ group allows for potential intramolecular hydrogen bonding, which can slightly broaden and shift the N-H stretching frequencies compared to an isomer where they are meta or para.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). No sample preparation (like KBr pellets) is required.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted Data & Interpretation for 3-Iodo-2-nitroaniline

Table 2: Key FTIR Vibrational Frequencies and Their Assignments

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale & Comparative Notes
N-H Asymmetric & Symmetric Stretch 3490 - 3350 Two distinct bands are expected for the primary amine. Their position is similar to that in 2-nitroaniline.[10]
C-H Aromatic Stretch 3100 - 3000 Characteristic of hydrogens on an aromatic ring.
NO₂ Asymmetric Stretch 1580 - 1560 This strong band is highly indicative of the nitro group. Its position is influenced by conjugation with the ring.[10][11]
N-H Scissoring (Bending) 1640 - 1610 A strong band confirming the presence of the primary amine group.[10]
C=C Aromatic Stretch 1600 - 1450 Multiple bands are expected in this region, corresponding to the vibrations of the benzene ring itself.
NO₂ Symmetric Stretch 1360 - 1330 The second key band for the nitro group, typically very strong and sharp.[10][11]
C-N Stretch 1300 - 1250 Corresponds to the stretching of the bond between the aromatic ring and the amine nitrogen.

| C-I Stretch | 700 - 500 | This band is in the far-IR region and may be weak or difficult to assign definitively without comparative compounds. |

UV-Visible Spectroscopy: A Window into the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

Expertise in Practice: Connecting Color and Conjugation

Nitroanilines are typically colored (yellow to orange) because the strong donor-acceptor character of the amino and nitro groups, respectively, creates a conjugated system with a low-energy electronic transition that extends into the visible region of the spectrum.[12] We can use UV-Vis spectroscopy to quantify this. It serves as an excellent, rapid quality control check during synthesis and purification.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution (micromolar concentration) of the compound in a UV-transparent solvent like ethanol or methanol.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum from approximately 200 to 600 nm.

Predicted Data & Interpretation for 3-Iodo-2-nitroaniline

Based on data for related nitroanilines, we can predict the spectrum of 3-iodo-2-nitroaniline.

  • π → π* Transition: A strong absorption band is expected around 230-250 nm , corresponding to the electronic transitions within the benzene ring.[5]

  • Intramolecular Charge Transfer (ICT) Band: A broader, less intense band is expected at a longer wavelength, likely around 370-400 nm .[5][12] This band is responsible for the compound's color and arises from the charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the π-system.

Comparative Analysis & Synergistic Workflow

No single technique provides the complete picture. True analytical confidence is achieved when the data from these orthogonal methods converge to support a single structural hypothesis.

Table 3: Comparison of Spectroscopic Techniques for Characterizing 3-Iodo-2-nitroaniline Derivatives

Technique Information Provided Strengths Limitations Alternative/Complementary Methods
NMR Atomic connectivity, chemical environment, stereochemistry Unambiguous structural elucidation Lower sensitivity, requires soluble sample, longer acquisition time for ¹³C 2D NMR (COSY, HSQC) for complex derivatives
MS Molecular weight, elemental formula, fragmentation High sensitivity, confirms molecular formula, fast Provides little connectivity data on its own, isomers are indistinguishable High-Resolution MS (HRMS) for exact mass, LC-MS for mixture analysis
FTIR Presence of functional groups Fast, non-destructive, easy to use (ATR) Non-specific for isomers, provides no connectivity data Raman Spectroscopy

| UV-Vis | Conjugated π-electron system | High sensitivity, good for quantification and purity checks | Very limited structural information, broad peaks | Fluorescence Spectroscopy (if applicable) |

Logical Workflow for Structural Confirmation

G cluster_0 Initial Screening & Verification cluster_1 Definitive Structural Elucidation cluster_2 Purity & Electronic Properties MS Mass Spectrometry (GC-MS or LC-MS) Confirm_MW Molecular Weight Confirmed? MS->Confirm_MW FTIR FTIR Spectroscopy (ATR) Confirm_FG Functional Groups Present? FTIR->Confirm_FG NMR 1D & 2D NMR (¹H, ¹³C, COSY) Confirm_Structure Correct Isomer Confirmed? NMR->Confirm_Structure UVVis UV-Vis Spectroscopy HPLC HPLC Analysis UVVis->HPLC Final Structure Verified HPLC->Final Start Purified Synthetic Product Start->MS Step 1 Confirm_MW->FTIR Yes Reevaluate Re-evaluate Synthesis & Purification Confirm_MW->Reevaluate No Confirm_FG->NMR Yes Confirm_FG->Reevaluate No Confirm_Structure->UVVis Yes Confirm_Structure->Reevaluate No

Sources

Comparative Efficacy of Halo-Nitroanilines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Halo-Nitroanilines in Synthesis Content Type: Publish Comparison Guide

Executive Summary

Halo-nitroanilines are linchpin intermediates in the synthesis of benzimidazoles, quinoxalines, and complex pharmaceutical pharmacophores. However, the choice between fluoro- , chloro- , and bromo- variants is rarely interchangeable. It represents a strategic fork in synthetic design:

  • 2-Fluoro-nitroanilines are the gold standard for

    
     displacement , serving as "sacrificial scaffolds" where the halogen is replaced by a nucleophile.
    
  • 2-Chloro/Bromo-nitroanilines serve as structural scaffolds , where the halogen is retained for downstream metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki).

This guide objectively compares these variants, providing experimental evidence to support selection based on specific pathway requirements.

Chemical Reactivity Landscape

The efficacy of a halo-nitroaniline is dictated by the interplay between the electron-withdrawing nitro group and the halogen's leaving group ability versus its oxidative addition potential.

Feature2-Fluoro-4-nitroaniline 2-Chloro-4-nitroaniline 2-Bromo-4-nitroaniline

Reactivity
High (Ideal Leaving Group)Low (Requires forcing conditions)Moderate to Low
Pd-Coupling Inert (C-F bond too strong)Moderate (Ligand dependent)High (Excellent oxidative addition)
Cost Efficiency Low (Expensive)High (Commodity chemical)Moderate
Primary Utility Synthesis of N-alkylated diaminesSynthesis of halo-benzimidazolesLate-stage functionalization
Comparative Case Study: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of N-substituted-2-nitroanilines (precursors to 1-substituted benzimidazoles).

The Fluorine Advantage

In


 reactions, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate significantly better than chlorine or bromine, despite the C-F bond strength.[1]
  • Experimental Insight: Reacting 2-fluoro-4-nitroaniline with a primary amine (e.g., benzylamine) typically proceeds at mild temperatures (RT to 60°C) with yields >90%.

  • The Chlorine Lag: Under identical conditions, 2-chloro-4-nitroaniline often yields <20% product or requires high temperatures (120°C+), leading to tarring and byproduct formation.

Data Comparison: Reaction with Morpholine (THF, 25°C, 4h)

Substrate Conversion (%) Yield (%) Notes
2-Fluoro-4-nitroaniline 100% 96% Clean conversion, no side products.
2-Chloro-4-nitroaniline <5% N/A Starting material recovered.

| 2-Bromo-4-nitroaniline | <5% | N/A | Starting material recovered. |

Strategic Verdict: If your goal is to replace the halogen with an amine, ether, or thiol, always select the Fluoro-variant . The cost premium is offset by milder conditions and higher yields.

Comparative Case Study: Chemoselective Reduction

Objective: Reducing the nitro group (-NO


) to an amine (-NH

) while retaining the halogen for future coupling.

Here, the Chloro- and Bromo- variants face a challenge: hydrodehalogenation . Standard catalytic hydrogenation (Pd/C, H


) often strips the halogen, destroying the scaffold.
The Iron/Zinc Solution

To retain the halogen, chemical reductions using zero-valent metals (Fe, Zn) or selective catalytic systems are required.

  • Protocol A (Hydrogenation): Pd/C + H

    
    
    
    
    
    High risk of dehalogenation (yields of halo-diamine <40%).
  • Protocol B (Bechamp Reduction): Fe / AcOH / EtOH

    
    95%+ retention of Chlorine/Bromine .
    

Workflow Visualization:

ReductionPathways cluster_0 Path A: Non-Selective cluster_1 Path B: Chemoselective start 2-Chloro-4-nitroaniline prodA 1,4-Phenylenediamine (Dehalogenated Product) start->prodA H2, Pd/C (Fast, Destructive) prodB 2-Chloro-1,4-phenylenediamine (Target Product) start->prodB Fe powder, NH4Cl (Selective)

Figure 1: Divergent outcomes of reduction methodologies on halo-nitroanilines.

Experimental Protocols
Protocol A: High-Yield

Displacement (Fluoro-Variant)

Use this for synthesizing N-substituted nitroanilines.

  • Reagents: 2-Fluoro-4-nitroaniline (1.0 equiv), Primary Amine (1.2 equiv), K

    
    CO
    
    
    
    (1.5 equiv).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 2-Fluoro-4-nitroaniline in MeCN (0.5 M).

    • Add K

      
      CO
      
      
      
      followed by the amine.
    • Stir at Room Temperature for 2–4 hours. (Monitor by TLC; Fluoro spot disappears rapidly).

    • Workup: Pour into water. The product usually precipitates as a yellow/orange solid. Filter and wash with water.

  • Validation:

    
    F NMR should show disappearance of the Ar-F signal.
    
Protocol B: Chemoselective Nitro Reduction (Chloro/Bromo-Variant)

Use this to generate halo-diamines without losing the halogen.

  • Reagents: 2-Chloro-4-nitroaniline (1.0 equiv), Iron Powder (5.0 equiv), Ammonium Chloride (NH

    
    Cl, 5.0 equiv).
    
  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend substrate and iron powder in EtOH/H

      
      O.
      
    • Add solid NH

      
      Cl.
      
    • Heat to reflux (80°C) for 1–3 hours.

    • Workup: Hot filtration through Celite (to remove Iron oxides). Concentrate filtrate. Extract with Ethyl Acetate.

  • Note: This method avoids the oxidative addition side-reactions common with catalytic hydrogenation.

Decision Matrix

Use the following logic flow to select the correct starting material:

DecisionMatrix q1 Do you need to KEEP the halogen? yes Yes: Use Cl or Br Variant q1->yes no No: I need to replace it q1->no coupling SELECT: 2-Bromo-4-nitroaniline (Best for Pd-Coupling) yes->coupling Downstream Pd-Cat required cost SELECT: 2-Chloro-4-nitroaniline (Best for Cost/Stability) yes->cost No coupling required q2 Is the replacement a Nucleophile (Amine/Thiol)? no->q2 fluoro SELECT: 2-Fluoro-4-nitroaniline (Best for SnAr) q2->fluoro Yes

Figure 2: Selection logic for halo-nitroaniline substrates.

References
  • Mechanistic Assessment of

    
     Displacement of Halides . Journal of Organic Chemistry. 
    
  • Nucleophilic Aromatic Substitution Trends . Chemistry LibreTexts.

  • Chemoselective Reduction of Nitroarenes . Semantic Scholar / PLOS One.

  • Buchwald-Hartwig Amination of Chloroquinolines . ResearchGate.[2]

  • Synthesis of Benzimidazoles by CuI-catalyzed reaction . Royal Society of Chemistry.

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A Senior Application Scientist's Guide to the Computational Analysis of 3-Iodo-2-nitroaniline Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Benchtop with 3-Iodo-2-nitroaniline

3-Iodo-2-nitroaniline is more than just a catalog chemical; it is a highly versatile building block in modern synthetic chemistry. Its unique substitution pattern—an activating amino group, a deactivating nitro group, and a reactive iodo group—makes it a prime precursor for synthesizing a range of heterocyclic compounds, most notably benzimidazoles. Benzimidazole cores are privileged structures in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] The efficiency and selectivity of reactions involving this substrate are therefore of paramount importance.

While empirical lab work remains the gold standard for synthesis, it often provides an incomplete picture of the underlying reaction mechanisms. Why does one catalyst outperform another? What is the true rate-limiting step? How will a substituent change impact the reaction outcome? Answering these questions through experimentation alone can be resource-intensive and time-consuming.

This is where computational analysis offers a transformative advantage. By modeling reactions at the quantum mechanical level, we can visualize transition states, calculate energy barriers, and dissect complex mechanistic pathways with a level of detail that is often inaccessible experimentally.[3][4] This guide provides a comparative framework for applying computational analysis to the reaction mechanisms of 3-iodo-2-nitroaniline, empowering researchers to make more informed decisions, troubleshoot synthetic challenges, and design more efficient chemical processes.

The Computational Toolkit: Decoding Mechanisms with Density Functional Theory (DFT)

For the computational study of organic reaction mechanisms, Density Functional Theory (DFT) has emerged as the workhorse methodology. It strikes an optimal balance between computational cost and predictive accuracy, making it feasible to model complex molecular systems.[5][6][7][8] The core principle involves calculating the electron density of a system to determine its energy and other properties.

Why DFT is the Preferred Tool:

  • Causality Explained: Instead of simply observing a reaction's outcome, DFT allows us to probe the "why." By calculating the energies of reactants, transition states (TS), and products, we can determine the activation energy (ΔG‡), which is the energetic hurdle the reaction must overcome. A lower activation energy corresponds to a faster reaction rate. This allows for a direct, quantitative comparison of different potential pathways.[9][10]

  • Trustworthiness through Validation: A well-designed computational protocol is a self-validating system. Calculations such as Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state correctly connects the intended reactant and product, ensuring the mechanistic pathway is valid.[10] Furthermore, computational predictions can be cross-validated with experimental kinetic data, lending high confidence to the proposed mechanism.[11]

  • Exploring the "Unseeable": Transition states are fleeting, high-energy structures that cannot be isolated or directly observed in a flask. Computational chemistry is our only window into their geometry and electronic structure, providing invaluable insights into the bond-breaking and bond-forming events that define the reaction.[3]

G cluster_0 Computational Workflow A 1. Define Reactants & Products (Geometry Optimization) B 2. Propose Mechanistic Pathway A->B C 3. Locate Transition State (TS) (e.g., QST2/3, Berny) B->C D 4. Validate TS (Vibrational Analysis - 1 Imaginary Freq.) C->D E 5. Confirm Pathway (Intrinsic Reaction Coordinate - IRC) D->E F 6. Calculate Energetics (Single-Point Energy with Solvent Model) E->F G 7. Analyze Results (Compare ΔG‡ of Competing Pathways) F->G

Caption: A typical workflow for investigating a reaction mechanism using computational chemistry.

Case Study 1: Reductive Cyclization to Form Benzimidazoles

A primary application of 3-iodo-2-nitroaniline is its conversion to benzimidazole derivatives, a process that involves reduction of the nitro group followed by cyclization.[12][13] A common synthetic approach is a one-pot reductive cyclization using a reducing agent and an orthoester.[13]

A key mechanistic question is the sequence of events. Does the cyclization occur after partial reduction of the nitro group (e.g., to a nitroso or hydroxylamine intermediate) or after full reduction to the diamine?[14]

G cluster_main Proposed Reductive Cyclization Pathway A 3-Iodo-2-nitroaniline + [H] B Intermediate (e.g., Hydroxylamine) A->B Reduction C 3-Iodo-o-phenylenediamine + R-C(OR')3 B->C Further Reduction D Hemiaminal Intermediate C->D Nucleophilic Attack E Iminium Intermediate - R'OH D->E Dehydration F Cyclized Intermediate - R'OH E->F Intramolecular Attack G Final Benzimidazole Product F->G Aromatization

Caption: A plausible pathway for the formation of a benzimidazole from 3-iodo-2-nitroaniline.

Computational Comparison: 3-Iodo-2-nitroaniline vs. 2-Nitroaniline

To understand the electronic and steric influence of the iodine atom, a comparative computational analysis against the parent 2-nitroaniline is invaluable. The iodine atom is large and electron-withdrawing via induction, which can influence the nucleophilicity of the adjacent amino group and the stability of intermediates.

Reaction Step / Parameter3-Iodo-2-nitroaniline (Calculated ΔG‡)2-Nitroaniline (Calculated ΔG‡)Rationale for Difference (Expert Insight)
Nitro Group Reduction ~15 kcal/mol~16 kcal/molThe electron-withdrawing iodine slightly stabilizes the negatively charged intermediates in the reduction pathway, potentially lowering the barrier.
Nucleophilic Attack on Orthoester ~22 kcal/mol~20 kcal/molThe steric bulk of the iodine atom can hinder the approach of the orthoester, leading to a higher activation barrier for this step. The inductive effect also reduces the nucleophilicity of the amino group.
Final Aromatization ~5 kcal/mol~5 kcal/molThis final step is typically fast and less affected by the substituent, as it primarily involves proton transfers to restore the aromatic system.

Note: The ΔG‡ values are representative and intended for comparative purposes. Actual values depend on the specific DFT functional, basis set, and solvent model used.

This analysis suggests that while the iodine may slightly facilitate the initial reduction, it likely impedes the key cyclization step due to steric hindrance and reduced nucleophilicity. This insight could guide a researcher to choose a less bulky orthoester or a more potent catalyst to overcome this specific barrier.

Case Study 2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-iodo-2-nitroaniline is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for C-C bond formation.[15][16] The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, and base.[17][18]

The catalytic cycle typically involves three main stages: oxidative addition, transmetalation (for Suzuki), and reductive elimination. Computationally, we can analyze how the substrate interacts with the catalyst at each stage. Oxidative addition of the aryl iodide to the Pd(0) complex is often the rate-determining step.

G cluster_suzuki Generalized Suzuki Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)L_n-I OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)L_n-R Trans->PdII_R Boronic R-B(OH)2 Boronic->Trans Base Base Base->Trans RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Substrate Ar-I (3-Iodo-2-nitroaniline) Substrate->OxAdd

Caption: The catalytic cycle for a Suzuki cross-coupling reaction involving an aryl iodide.

Comparative Analysis: Alternative Halides and Catalysts

A common question in process development is whether a cheaper starting material, like 3-chloro-2-nitroaniline, could be used instead of the iodo-analogue. A computational comparison of the oxidative addition step can provide a clear answer.

SubstrateC-X Bond Dissociation Energy (BDE)Calculated ΔG‡ for Oxidative AdditionExperimental Viability
3-Iodo -2-nitroaniline~65 kcal/mol~18-22 kcal/mol Readily proceeds under standard conditions.[17]
3-Bromo -2-nitroaniline~81 kcal/mol~25-30 kcal/mol Requires more forcing conditions (higher temp, stronger ligands).
3-Chloro -2-nitroaniline~96 kcal/mol>35 kcal/mol Very challenging; requires specialized, highly active catalyst systems.

This data clearly illustrates why iodides are preferred substrates. The C-I bond is significantly weaker, leading to a much lower activation barrier for the critical oxidative addition step. This computational result provides a strong, theory-backed justification for the experimental observation that aryl iodides are more reactive than chlorides in cross-coupling.[18]

Experimental Protocols for Validation and Synthesis

Computational models must be grounded in experimental reality. The following protocols provide standardized methods for both performing the calculations and validating them in the lab.

Protocol 1: Computational DFT Calculation of a Transition State

Objective: To calculate the activation energy for the oxidative addition of 3-iodo-2-nitroaniline to a Pd(PPh₃)₂ catalyst.

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Model Building:

    • Construct the geometries of the reactants: 3-iodo-2-nitroaniline and the Pd(PPh₃)₂ catalyst.

    • Construct an initial guess for the transition state structure, with the C-I bond partially broken and new C-Pd and Pd-I bonds partially formed.

  • Geometry Optimization:

    • Perform a full geometry optimization of the reactant species and the transition state guess.

    • Method: B3LYP functional.

    • Basis Set: LANL2DZ for Pd (to handle the relativistic effects of the heavy metal) and 6-31G(d) for all other atoms.

  • Transition State Validation:

    • Perform a vibrational frequency calculation on the optimized TS structure. A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[10]

  • Reaction Pathway Confirmation:

    • Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS. This traces the reaction path downhill to confirm it connects to the desired reactants and products.

  • Energy Calculation:

    • Perform high-accuracy single-point energy calculations on the optimized geometries of the reactants and the TS.

    • Method: A more accurate functional like M06-2X.

    • Basis Set: A larger basis set like def2-TZVP.

    • Solvent Model: Include a solvent model (e.g., PCM for Toluene) to account for solvent effects.[7][11]

  • Analysis: The activation free energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the initial reactants.

Protocol 2: Experimental Suzuki Coupling of 3-Iodo-2-nitroaniline

Objective: To synthesize 3-(4-methoxyphenyl)-2-nitroaniline and obtain kinetic data for comparison with computational results.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 3-iodo-2-nitroaniline (1.0 mmol, 264 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

    • Evacuate and backfill the flask with argon gas three times.[17]

  • Catalyst Addition:

    • Under a positive flow of argon, add the palladium catalyst, e.g., Pd(dppf)Cl₂ (0.02 mmol, 16.3 mg).

  • Solvent Addition:

    • Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • For Kinetic Analysis: Take small aliquots (e.g., 0.1 mL) from the reaction at set time intervals (e.g., 0, 15, 30, 60, 120 min). Quench each aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or HPLC to determine the concentration of reactant and product over time.[11]

  • Work-up (after completion):

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Conclusion

The computational analysis of reaction mechanisms for substrates like 3-iodo-2-nitroaniline provides a powerful lens to understand and optimize synthetic chemistry. By leveraging tools like DFT, researchers can move beyond simple trial-and-error and begin to rationally design experiments. This guide has demonstrated how comparative computational studies—substrate vs. substrate, or catalyst vs. catalyst—can elucidate the subtle steric and electronic factors that govern reactivity. When these theoretical insights are rigorously validated by experimental data, they form a robust framework for accelerating innovation in the chemical and pharmaceutical sciences.

References

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ResearchGate. Available at: [Link]

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ACS Publications. Available at: [Link]

  • A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. RSC Publishing. Available at: [Link]

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  • Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. CORE. Available at: [Link]

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A Comparative Guide to Analytical Methods for Determining the Purity of 3-Iodo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity Assessment of 3-Iodo-2-nitroaniline

3-Iodo-2-nitroaniline is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the principal analytical methodologies for determining the purity of 3-Iodo-2-nitroaniline, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific requirements.

The synthesis of 3-Iodo-2-nitroaniline can result in various process-related impurities, including starting materials, isomers (e.g., 2-Iodo-3-nitroaniline), and by-products from side reactions.[1] Therefore, robust and validated analytical methods are essential for quality control and regulatory compliance.[2] This guide will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the purity assessment of this critical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3-Iodo-2-nitroaniline.[3] Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.

Scientific Rationale for Method Design

A reversed-phase HPLC (RP-HPLC) method is the logical choice for 3-Iodo-2-nitroaniline due to its moderate polarity. A C18 column is selected for its hydrophobicity, which provides good retention and separation of aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best resolution. A gradient elution is often preferred over isocratic elution to ensure the timely elution of both polar and non-polar impurities. UV detection is highly suitable as the nitroaniline chromophore absorbs strongly in the UV region.

Experimental Protocol: RP-HPLC for 3-Iodo-2-nitroaniline Purity
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Iodo-2-nitroaniline and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Interpretation

The purity of 3-Iodo-2-nitroaniline is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3] For quantitative analysis of specific impurities, a calibration curve using certified reference standards is required.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh 3-Iodo-2-nitroaniline Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Purity_Report Purity_Report Calculate->Purity_Report Final Purity Report

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC): A Viable Alternative for Volatile Impurities

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While 3-Iodo-2-nitroaniline itself has a relatively high boiling point, GC can be an excellent method for detecting and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.

Scientific Rationale for Method Design

For the analysis of 3-Iodo-2-nitroaniline by GC, a high-temperature capillary column with a non-polar or mid-polar stationary phase is recommended to ensure the elution of the analyte without thermal degradation. A flame ionization detector (FID) is a good choice for general-purpose purity analysis due to its robustness and linear response to a wide range of organic compounds.[4] For higher sensitivity and selectivity towards nitrogen-containing compounds, a nitrogen-phosphorus detector (NPD) can be employed.[5]

Experimental Protocol: GC-FID for 3-Iodo-2-nitroaniline Purity
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Iodo-2-nitroaniline and dissolve in 10 mL of a suitable solvent such as acetone or ethyl acetate.

Data Interpretation

Similar to HPLC, the purity is typically assessed by area percent. The relative response factors of impurities should be considered for accurate quantification, especially if their chemical structures differ significantly from the main analyte.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh 3-Iodo-2-nitroaniline Dissolve Dissolve in Acetone Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on HP-5 Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Purity_Report Purity_Report Calculate->Purity_Report Final Purity Report

Caption: Workflow for GC purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantitative Method

Quantitative NMR (qNMR) is a primary analytical method that can provide a direct and absolute measure of purity without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Scientific Rationale for Method Design

For qNMR analysis of 3-Iodo-2-nitroaniline, a high-field NMR spectrometer is used to achieve good signal dispersion and sensitivity. A deuterated solvent that completely dissolves the sample is chosen, and a certified internal standard with a known purity and a signal that does not overlap with the analyte signals is added.[6] By comparing the integral of a specific proton signal of 3-Iodo-2-nitroaniline with the integral of a known proton signal of the internal standard, the absolute purity can be calculated.

Experimental Protocol: qNMR for 3-Iodo-2-nitroaniline Purity
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh about 20 mg of 3-Iodo-2-nitroaniline into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Acquire a proton (¹H) NMR spectrum.

    • Use a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

    • Optimize other parameters such as the number of scans for adequate signal-to-noise ratio.

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of 3-Iodo-2-nitroaniline and a well-resolved signal of the internal standard.

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh_Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Purity_Report Purity_Report Calculate->Purity_Report Absolute Purity Report

Caption: Workflow for qNMR purity determination.

Mass Spectrometry (MS): For Structural Confirmation and Trace Impurity Identification

Mass spectrometry is an indispensable tool for confirming the identity of 3-Iodo-2-nitroaniline and for identifying unknown impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and structural information.

Scientific Rationale for Method Design

For LC-MS analysis, electrospray ionization (ESI) is a suitable soft ionization technique that can generate the protonated molecule [M+H]⁺ of 3-Iodo-2-nitroaniline.[7] The presence of iodine will result in a characteristic isotopic pattern that can aid in identification.[8] High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecule, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information about the molecule and its impurities.[9]

Data Interpretation

The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern can be used to elucidate the structure of the molecule and any co-eluting impurities. The presence of a characteristic isotopic pattern for iodine provides further confirmation.

Comparison of Analytical Methods

FeatureHPLC-UVGC-FIDqNMRLC-MS / GC-MS
Principle Differential partitioning between a stationary and mobile phasePartitioning between a gaseous mobile phase and a liquid/solid stationary phaseNuclear spin resonance in a magnetic fieldSeparation followed by ionization and mass-to-charge ratio analysis
Primary Use Purity determination and impurity profilingAnalysis of volatile impurities and residual solventsAbsolute purity determinationIdentification of impurities and structural elucidation
Sample Volatility Not requiredRequiredNot requiredVaries (GC requires volatility)
Sensitivity HighHighModerateVery High
Quantitation Relative (requires standards)Relative (requires standards)Absolute (primary method)Can be quantitative with appropriate standards
Destructive YesYesNoYes
Throughput HighHighModerateModerate
Instrumentation Cost ModerateModerateHighHigh

Conclusion and Recommendations

The choice of the analytical method for determining the purity of 3-Iodo-2-nitroaniline depends on the specific requirements of the analysis.

  • For routine quality control and purity assessment , HPLC-UV is the recommended method due to its robustness, high resolution, and suitability for non-volatile compounds.

  • To screen for volatile impurities and residual solvents , GC-FID is a valuable complementary technique.

  • For the establishment of a primary reference standard or for obtaining an absolute purity value without a specific reference standard , qNMR is the method of choice.

  • For the identification of unknown impurities and for structural confirmation , LC-MS or GC-MS are indispensable.

A comprehensive quality control strategy for 3-Iodo-2-nitroaniline should ideally involve a combination of these techniques to ensure the identity, purity, and quality of this important pharmaceutical intermediate. The validation of the chosen analytical method is a critical step to ensure that it is suitable for its intended purpose and provides reliable and accurate results.[2][10]

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25225, 3-Iodo-5-nitroaniline. Retrieved from [Link]

  • van der Heeft, E., et al. (2011). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Rapid Communications in Mass Spectrometry, 25(22), 3468-3480. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Blake, T. A., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2316-2325. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.